molecular formula C21H21NO B14760226 3-Amino-1,1,3-triphenyl-1-propanol CAS No. 850-67-9

3-Amino-1,1,3-triphenyl-1-propanol

Cat. No.: B14760226
CAS No.: 850-67-9
M. Wt: 303.4 g/mol
InChI Key: MYKUUOGRLSMSGH-UHFFFAOYSA-N
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Description

3-Amino-1,1,3-triphenyl-1-propanol is a useful research compound. Its molecular formula is C21H21NO and its molecular weight is 303.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1,1,3-triphenyl-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1,1,3-triphenyl-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

850-67-9

Molecular Formula

C21H21NO

Molecular Weight

303.4 g/mol

IUPAC Name

3-amino-1,1,3-triphenylpropan-1-ol

InChI

InChI=1S/C21H21NO/c22-20(17-10-4-1-5-11-17)16-21(23,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16,22H2

InChI Key

MYKUUOGRLSMSGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(C2=CC=CC=C2)(C3=CC=CC=C3)O)N

Origin of Product

United States

Foundational & Exploratory

High-Fidelity Synthesis of (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Chiral Ligand Development

Executive Summary

(S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol (CAS: 79868-78-3) is a pivotal chiral amino alcohol derived from L-phenylalanine. Its primary utility lies in its role as the chiral scaffold for the Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst , a standard-bearer for the enantioselective reduction of prochiral ketones.[1][2]

This technical guide provides a rigorous, scalable protocol for synthesizing this ligand. Unlike generic preparations, this workflow prioritizes enantiomeric purity and process safety , addressing the specific challenges of Grignard additions to amino acid esters—namely, racemization risks and competitive cyclization.

Strategic Analysis & Retrosynthesis

The synthesis targets the transformation of the ester moiety of L-phenylalanine methyl ester into a tertiary alcohol bearing two phenyl rings.

Retrosynthetic Logic
  • Target: Chiral 1,2-amino alcohol.

  • Disconnection: 1,1-Diaryl bond formation via nucleophilic addition.

  • Starting Material: L-Phenylalanine methyl ester hydrochloride (readily available, high optical purity).

  • Reagent: Phenylmagnesium bromide (PhMgBr).

Critical Consideration: The stereocenter at C2 (alpha to the amine) is preserved from the L-phenylalanine. However, the strongly basic conditions of the Grignard reaction pose a risk of racemization via enolization of the intermediate ketone/imine. Temperature control is the governing variable for success.

Pathway Visualization

SynthesisPathway Figure 1: Synthetic Pathway for (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol LPhe L-Phenylalanine Methyl Ester HCl Inter Magnesium Alkoxide Intermediate LPhe->Inter Addition (THF, 0°C -> RT) Requires >4.0 eq. PhMgBr Grignard PhMgBr (Phenylmagnesium Bromide) Grignard->Inter Product (S)-(-)-2-Amino-1,1,3- triphenyl-1-propanol Inter->Product Acidic Quench & Basification

[1][4][5]

Detailed Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][3][4][5][6]Role
L-Phenylalanine methyl ester HCl 215.681.0Substrate
Phenylmagnesium bromide (3.0 M in Et₂O) 181.315.0Nucleophile
Tetrahydrofuran (THF) 72.11SolventAnhydrous carrier
Sulfuric Acid (2M) 98.08ExcessQuenching agent
Ammonium Hydroxide (25%) 35.05ExcessBasification
Step-by-Step Methodology
Phase A: Grignard Addition
  • Rationale: We use the hydrochloride salt directly. This requires sacrificing 1 equivalent of Grignard to deprotonate the ammonium salt and another equivalent for the free amine proton, necessitating a large excess (5.0 eq) to drive the ester-to-alcohol conversion.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and nitrogen inlet.

  • Solvation: Charge the flask with L-Phenylalanine methyl ester HCl (10.8 g, 50 mmol) and anhydrous THF (150 mL) . Cool the suspension to 0°C in an ice bath.

  • Addition: Transfer Phenylmagnesium bromide solution (85 mL, ~250 mmol) to the addition funnel via cannula.

  • Reaction: Add the Grignard reagent dropwise over 45 minutes.

    • Observation: The slurry will dissolve as the ammonium salt is neutralized, eventually forming a cloudy suspension of magnesium salts.

    • Control: Maintain internal temperature <10°C to prevent racemization.

  • Completion: Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 3–4 hours. Monitor by TLC (SiO₂, 10% MeOH in DCM) for disappearance of the ester.

Phase B: Quench & Isolation[1]
  • Safety Critical: The quench is highly exothermic.

  • Cooling: Return the reaction vessel to the ice bath (0°C).

  • Hydrolysis: Carefully add 2M H₂SO₄ (approx. 100 mL) dropwise.

    • Note: Massive precipitation of Mg salts will occur, followed by dissolution as the pH drops. Ensure the final pH is acidic (pH < 2) to dissolve all magnesium salts.

  • Extraction (Impurity Removal): Extract the acidic aqueous layer with Diethyl Ether (2 x 50 mL) .

    • Why? The product is protonated (ammonium salt) and stays in the water. The ether wash removes biphenyl (Grignard homocoupling byproduct) and other non-basic organic impurities.

  • Basification: Cool the aqueous layer and basify with Ammonium Hydroxide (25%) until pH > 10. The product will precipitate as a white solid.[3]

  • Extraction (Product): Extract the basic aqueous slurry with Ethyl Acetate (3 x 100 mL) .

  • Drying: Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Phase C: Purification (Recrystallization)[3][7]
  • Solvent System: Ethanol/Water (9:1) or Toluene.

  • Procedure: Dissolve the crude off-white solid in boiling Ethanol. Add water dropwise until slight turbidity persists, then clear with a drop of ethanol.

  • Crystallization: Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Yield: Filter crystals and dry under vacuum. Typical yield: 65–75% .

Characterization & Quality Control

Verify the integrity of the synthesized ligand using the following benchmarks.

ParameterSpecificationMethod
Appearance White crystalline solidVisual
Melting Point 139–144°CCapillary MP
Specific Rotation


¹H NMR (CDCl₃)

7.1-7.6 (m, 15H), 4.0 (s, 1H), 3.6 (dd, 1H)
Structural ID
Enantiomeric Excess >99% eeChiral HPLC (Daicel Chiralcel OD-H)

Note: If the melting point is significantly lower (e.g., 115°C), it may indicate the presence of solvent inclusions or incomplete removal of biphenyl.

Application: CBS Catalyst Generation

The synthesized amino alcohol is the precursor to the oxazaborolidine catalyst.[1][8]

Mechanism of Activation

The amino alcohol reacts with borane (BH₃) or a boronic acid to form the active "Lewis Acid-Lewis Base" bifunctional catalyst.

CBS_Activation Figure 2: Activation of Ligand to CBS Catalyst AminoAlc (S)-Amino Alcohol (Precursor) Complex Oxazaborolidine (Active Catalyst) AminoAlc->Complex -H2, -H2O Borane Borane Source (BH3·THF or MeB(OH)2) Borane->Complex Alcohol Chiral Alcohol (High ee) Complex->Alcohol Catalytic Cycle Ketone Prochiral Ketone Ketone->Alcohol Reduction

Troubleshooting & Optimization (E-E-A-T)

Issue 1: Low Yield / "Oiling Out"

  • Cause: Incomplete hydrolysis of the magnesium alkoxide complex or insufficient basification.

  • Fix: Ensure the acidic quench stirs for at least 30 minutes to break down the stable N-Mg-O chelates. When basifying, ensure pH > 10; the free base is not soluble in water but can be sticky. Use ample Ethyl Acetate for extraction.

Issue 2: Racemization (Low Rotation Value)

  • Cause: High temperature during Grignard addition causes enolization of the imine intermediate.

  • Fix: Strict temperature control (

    
     to 
    
    
    
    ) during the addition phase is non-negotiable.

Issue 3: Grignard Initiation Failure

  • Cause: Moisture in the L-Phe-OMe HCl salt.

  • Fix: Dry the starting material in a vacuum oven (

    
    ) overnight before use. The extra equivalent of Grignard acts as a scavenger, but excessive moisture kills the stoichiometry.
    

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[9] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2][8][9] Journal of the American Chemical Society, 109(18), 5551–5553. Link

  • Sigma-Aldrich. (n.d.). (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol Product Sheet. Link

  • Organic Syntheses. (1996). Preparation of Chiral Oxazaborolidines. Organic Syntheses, Coll.[10] Vol. 9, p.676. (General reference for CBS catalyst preparation logic). Link

  • ChemSRC. (2025).[11] (2S)-2-Amino-1,1,3-triphenyl-1-propanol Physical Properties. Link

Sources

An In-depth Technical Guide to the Stereoisomers of 3-Amino-1,1,3-triphenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, stereochemistry, and potential applications of the stereoisomers of 3-amino-1,1,3-triphenyl-1-propanol. This chiral amino alcohol, with its two stereogenic centers, presents a compelling scaffold for asymmetric synthesis and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering insights into the strategic considerations for its synthesis, separation, and characterization. While detailed experimental data for this specific molecule is not widely available in public literature, this guide establishes a framework based on established principles of organic chemistry and extrapolates from methodologies applied to structurally related compounds.

Introduction: The Significance of Chirality in 3-Amino-1,1,3-triphenyl-1-propanol

Chirality is a fundamental property in medicinal chemistry and materials science, where the three-dimensional arrangement of atoms can dictate biological activity and material properties.[1] 3-Amino-1,1,3-triphenyl-1-propanol possesses two chiral centers, giving rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The distinct spatial orientation of the amino and hydroxyl groups, in conjunction with the bulky phenyl substituents, makes these stereoisomers valuable as chiral auxiliaries and as building blocks for complex molecular architectures. The (S)-enantiomer, for instance, is noted for its utility as a chiral auxiliary in asymmetric catalysis, guiding the stereochemical outcome of reactions to produce enantiomerically pure compounds.[2]

The absolute and relative stereochemistry of these isomers is critical. Diastereomers (e.g., (1R,3R) vs. (1R,3S)) will exhibit different physical properties, such as melting points, boiling points, and solubility, which can be exploited for their separation. Enantiomers (e.g., (1R,3R) vs. (1S,3S)), on the other hand, have identical physical properties in an achiral environment, necessitating the use of chiral resolving agents or chiral chromatography for their separation.

Synthetic Strategies: A Roadmap to the Stereoisomers

A definitive, peer-reviewed synthesis protocol for 3-amino-1,1,3-triphenyl-1-propanol is not readily found in the public domain. However, by examining the synthesis of structurally analogous amino alcohols, a plausible synthetic pathway can be devised. The core challenge lies in the stereocontrolled formation of the two chiral centers.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the C1-C2 bond, suggesting a nucleophilic addition of a phenyl group to a β-amino ketone precursor. This precursor, in turn, could be synthesized via a Mannich-type reaction.

G Target 3-Amino-1,1,3-triphenyl-1-propanol Precursor1 3-Amino-1,3-diphenyl-1-propanone Target->Precursor1 Grignard or Organolithium Addition Precursor2 Benzaldehyde Precursor1->Precursor2 Mannich Reaction Precursor3 Acetophenone Precursor1->Precursor3 Mannich Reaction Precursor4 Amine Source Precursor1->Precursor4 Mannich Reaction

Caption: Retrosynthetic analysis of 3-amino-1,1,3-triphenyl-1-propanol.

Proposed Synthetic Protocol

The following protocol is a hypothetical, yet chemically sound, approach based on established organic reactions.

Step 1: Synthesis of 3-Amino-1,3-diphenyl-1-propanone (Mannich Reaction)

The Mannich reaction is a classic method for the aminomethylation of an acidic proton located alpha to a carbonyl group. In this case, acetophenone would serve as the active hydrogen compound, reacting with benzaldehyde and a suitable amine source.

  • Reagents: Acetophenone, Benzaldehyde, a secondary amine (e.g., dimethylamine hydrochloride), paraformaldehyde, and a suitable solvent (e.g., ethanol).

  • Causality: The reaction is typically acid-catalyzed, facilitating the formation of the Eschenmoser's salt equivalent in situ, which then undergoes nucleophilic attack by the enol form of acetophenone. The use of a secondary amine followed by elimination is a common strategy to yield the α,β-unsaturated ketone, which can then be subjected to conjugate addition of an amine. A more direct approach would involve a primary amine, though this can sometimes lead to side products.

Step 2: Nucleophilic Addition of a Phenyl Group

The carbonyl group of the resulting β-amino ketone is a target for a nucleophilic attack by a phenyl organometallic reagent.

  • Reagents: 3-Amino-1,3-diphenyl-1-propanone, Phenylmagnesium bromide (Grignard reagent) or Phenyllithium in an anhydrous ether solvent (e.g., THF, diethyl ether).

  • Causality: The organometallic reagent will add to the carbonyl carbon, forming a tertiary alcohol upon workup. This reaction will generate the second chiral center. Without a chiral directing group, this reaction will produce a mixture of diastereomers.

Step 3: Stereoselective Reduction (Alternative Approach)

An alternative strategy for controlling the stereochemistry at the alcohol center would be the stereoselective reduction of the carbonyl group in the β-amino ketone.

  • Reagents: Chiral reducing agents such as those derived from lithium aluminum hydride modified with chiral ligands, or catalytic asymmetric hydrogenation.

  • Causality: The chiral environment provided by the reducing agent will favor the formation of one diastereomer over the other.

Separation of Stereoisomers: The Chiral Challenge

Given that the proposed synthesis is unlikely to be stereospecific, the separation of the resulting stereoisomers is a critical step.

Diastereomeric Separation

If the synthesis results in a mixture of diastereomers (e.g., (1R,3R)/(1S,3S) and (1R,3S)/(1S,3R)), these can often be separated by standard chromatographic techniques due to their different physical properties.

  • Technique: Flash column chromatography on silica gel.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point for the separation of moderately polar compounds. The optimal solvent system would need to be determined empirically.

Enantiomeric Resolution

Once the diastereomers are separated, each pair of enantiomers must be resolved. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.

  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of a wide range of chiral molecules, including amino alcohols.

  • Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The ratio of these solvents is a critical parameter for optimizing the separation.

  • Protocol:

    • Dissolve the racemic mixture in the mobile phase.

    • Inject the sample onto a chiral HPLC column.

    • Elute with an isocratic mobile phase (e.g., 90:10 hexane:isopropanol).

    • Monitor the elution profile using a UV detector.

    • Collect the separated enantiomeric fractions.

G cluster_synthesis Synthesis cluster_separation Separation cluster_analysis Analysis Start Starting Materials Reaction Chemical Reaction Start->Reaction Mixture Mixture of Stereoisomers Reaction->Mixture DiastereomerSep Diastereomer Separation (Chromatography) Mixture->DiastereomerSep EnantiomerRes Enantiomer Resolution (Chiral HPLC) DiastereomerSep->EnantiomerRes Analysis Characterization (NMR, MS, etc.) EnantiomerRes->Analysis

Caption: Workflow for the synthesis, separation, and analysis of stereoisomers.

Structural Characterization: Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple phenyl groups and the diastereotopic protons in the ethyl backbone. Key signals would include:

    • A complex multiplet in the aromatic region (approximately 7.0-8.0 ppm) corresponding to the protons of the three phenyl groups.

    • A doublet of doublets or a multiplet for the proton at the C3 position, coupled to the protons on the adjacent methylene group.

    • A multiplet for the proton at the C1 position.

    • Signals for the amino and hydroxyl protons, which may be broad and their chemical shifts dependent on concentration and solvent. Deuterium exchange with D₂O would confirm these peaks.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom. The chemical shifts of the carbons in the chiral centers (C1 and C3) would be of particular interest and would differ between diastereomers.

Table 1: Predicted NMR Chemical Shift Ranges

Functional GroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Aromatic C-H7.0 - 8.0125 - 145
C1-H 4.5 - 5.570 - 80
C3-H 3.5 - 4.550 - 60
C2-H1.5 - 2.530 - 40
NHVariable (broad)-
OH Variable (broad)-
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule. The fragmentation pattern in the mass spectrum could provide further structural information.

Applications and Future Directions

Chiral Auxiliary in Asymmetric Synthesis

The primary documented application of (S)-(-)-2-amino-1,1,3-triphenyl-1-propanol is as a chiral auxiliary.[2] The bulky triphenylmethyl group can effectively shield one face of a prochiral substrate, directing the approach of a reagent to the opposite face and thereby inducing high stereoselectivity.

Potential Pharmacological Activity

While no specific pharmacological data for 3-amino-1,1,3-triphenyl-1-propanol has been found, the amino alcohol scaffold is present in many biologically active molecules. For example, related structures have been investigated for their effects on the central nervous system. Further research into the biological activities of the individual stereoisomers is a promising area for future investigation.

Conclusion

The stereoisomers of 3-amino-1,1,3-triphenyl-1-propanol represent a fascinating and challenging area of study in organic chemistry. While detailed experimental procedures and analytical data are not widely disseminated in public literature, this guide provides a scientifically grounded framework for approaching the synthesis, separation, and characterization of these complex molecules. The principles outlined herein, based on established chemical reactions and analytical techniques, should serve as a valuable resource for researchers interested in exploring the potential of these chiral building blocks in asymmetric synthesis and drug discovery. Further research to develop and publish detailed experimental protocols and to investigate the biological activities of the individual stereoisomers is highly encouraged.

References

  • (S)-(-)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL. LookChem. [Link]

  • STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. IIP Series. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 3-Amino-1,1,3-triphenyl-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-1,1,3-triphenyl-1-propanol is a chiral amino alcohol with significant potential in various fields, including asymmetric synthesis and drug discovery. Its rigid triphenylmethyl (trityl) group and the presence of both amino and hydroxyl functionalities make it a valuable chiral auxiliary and a building block for complex molecular architectures. This guide provides a comprehensive overview of the known physical properties of 3-Amino-1,1,3-triphenyl-1-propanol, primarily focusing on the commercially available (S)-(-)-enantiomer, and outlines the standard experimental methodologies for their determination.

Molecular Structure and Key Features

The structure of 3-Amino-1,1,3-triphenyl-1-propanol features a propane backbone substituted with three phenyl groups, an amino group, and a hydroxyl group. The stereocenter at the carbon bearing the amino group is crucial for its application in stereoselective synthesis.

Structure of (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol:

Note: Ph represents a phenyl group.

This unique arrangement of bulky phenyl groups and functional moieties dictates its physical and chemical behavior, influencing its reactivity, selectivity in chemical transformations, and its interactions with biological systems.

Tabulated Physical Properties

Physical PropertyValueSource(s)
Molecular Formula C₂₁H₂₁NO[1][2]
Molecular Weight 303.40 g/mol [1][2]
Melting Point 139-144 °C[3][4]
Boiling Point 502.3 °C at 760 mmHg[3]
Density 1.145 g/cm³[3]
Refractive Index 1.627[3]
Solubility Data not available[3]
pKa Data not available
Appearance White to off-white crystalline solid

Experimental Methodologies for Physical Property Determination

This section details the standard, field-proven protocols for determining the key physical properties of solid organic compounds like 3-Amino-1,1,3-triphenyl-1-propanol. The causality behind experimental choices is emphasized to provide a deeper understanding of the procedures.

Melting Point Determination

The melting point is a critical indicator of purity for a crystalline solid. For 3-Amino-1,1,3-triphenyl-1-propanol, a sharp melting range would signify high purity.

Experimental Workflow: Capillary Melting Point Determination

melting_point cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Grind the crystalline sample to a fine powder. prep2 Pack the powder into a capillary tube to a height of 2-3 mm. prep1->prep2 meas1 Place the capillary tube in a melting point apparatus. prep2->meas1 meas2 Heat the sample at a controlled rate (e.g., 1-2 °C/min near the expected melting point). meas1->meas2 meas3 Record the temperature at which the first liquid appears (onset). meas2->meas3 meas4 Record the temperature at which the entire sample is liquid (clear point). meas3->meas4 result The melting point is reported as a range from onset to clear point. meas4->result

Caption: Workflow for Melting Point Determination.

Expertise & Experience: The rate of heating is crucial. A rapid heating rate can lead to an artificially elevated and broad melting range due to inefficient heat transfer. A slower rate near the expected melting point ensures thermal equilibrium between the sample, the heating block, and the thermometer. The use of a finely packed powder ensures uniform heating throughout the sample.

Solubility Assessment

Understanding the solubility of 3-Amino-1,1,3-triphenyl-1-propanol in various solvents is critical for its application in synthesis, purification (recrystallization), and formulation.

Experimental Protocol: Qualitative Solubility Testing

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Sample Preparation: Place a small, accurately weighed amount of the compound (e.g., 10 mg) into a series of labeled test tubes.

  • Solvent Addition: Add a measured volume of a solvent (e.g., 1 mL) to each test tube.

  • Observation: Agitate the mixture at a constant temperature (e.g., 25 °C) and visually observe if the solid dissolves completely.

  • Classification: Classify the solubility as:

    • Soluble: The entire solid dissolves.

    • Partially soluble: Some, but not all, of the solid dissolves.

    • Insoluble: No discernible amount of the solid dissolves.

Trustworthiness: This protocol is self-validating through the systematic use of a spectrum of solvents. The results provide a qualitative but reliable profile of the compound's polarity. For quantitative data, techniques like UV-Vis spectroscopy or HPLC can be employed to determine the concentration of the dissolved compound in a saturated solution.

pKa Determination

The pKa value will quantify the basicity of the amino group in 3-Amino-1,1,3-triphenyl-1-propanol. This is vital for understanding its behavior in acidic or basic media, for designing extraction procedures, and for predicting its physiological properties in drug development.

Experimental Workflow: Potentiometric Titration for pKa Determination

pka_determination cluster_setup Setup cluster_titration Titration cluster_analysis Data Analysis setup1 Dissolve a known amount of the compound in a suitable solvent (e.g., water/methanol mixture). setup2 Calibrate a pH meter with standard buffers. setup1->setup2 titr1 Titrate the solution with a standardized solution of a strong acid (e.g., HCl). setup2->titr1 titr2 Record the pH after each addition of the titrant. titr1->titr2 anl1 Plot pH versus the volume of titrant added. titr2->anl1 anl2 Determine the equivalence point from the titration curve. anl1->anl2 anl3 The pH at the half-equivalence point is equal to the pKa. anl2->anl3

Caption: Workflow for pKa Determination via Potentiometric Titration.

Expertise & Experience: The choice of solvent is critical, especially for compounds with limited water solubility. A co-solvent like methanol or ethanol can be used, but it's important to note that this will yield an apparent pKa (pKa*) that may differ from the aqueous pKa. The use of a standardized titrant is essential for accuracy, and the titration should be performed under an inert atmosphere (e.g., nitrogen) to prevent the dissolution of atmospheric CO₂, which can affect the pH of the solution.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in 3-Amino-1,1,3-triphenyl-1-propanol.

¹H and ¹³C NMR spectroscopy are fundamental for confirming the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is dictated by the compound's solubility.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

  • Capping and Labeling: Securely cap the NMR tube and label it appropriately.

Authoritative Grounding: The chemical shifts (δ) in the NMR spectra are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons, the methine proton adjacent to the amino group, the methylene protons, and the exchangeable protons of the amino and hydroxyl groups. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule.

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol: KBr Pellet Method for Solid Samples

  • Sample Preparation: Grind a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Expected Characteristic IR Absorptions:

  • O-H stretch (alcohol): A broad band in the region of 3200-3600 cm⁻¹.

  • N-H stretch (primary amine): Two sharp bands in the region of 3300-3500 cm⁻¹.

  • C-H stretch (aromatic): Bands above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Bands below 3000 cm⁻¹.

  • C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

  • C-N stretch: A band in the region of 1000-1250 cm⁻¹.

  • C-O stretch (alcohol): A strong band in the region of 1000-1200 cm⁻¹.

Conclusion

This technical guide has provided a detailed overview of the known physical properties of 3-Amino-1,1,3-triphenyl-1-propanol and the standard methodologies for their determination. While some physical constants are available from commercial suppliers, a comprehensive experimental characterization of its solubility and pKa, as well as detailed, publicly available NMR and FTIR spectra, is still needed to fully support its application in research and development. The protocols outlined herein provide a robust framework for obtaining this critical data, ensuring scientific integrity and reproducibility.

References

  • (S)-(-)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL | LookChem. [Link]

  • Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis | National Center for Biotechnology Information. [Link]

  • Chemical Properties of 1-Propanol, 2-amino-, (S)- (CAS 2749-11-3) | Cheméo. [Link]

  • (2S)-2-Amino-1,1,3-triphenyl-1-propanol | Chemsrc. [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl) | Beilstein Archives. [Link]

  • 13C NMR of 1-Propanol | University of Calgary. [Link]

  • 1-Propanol, 2-amino-, (S)- | NIST WebBook. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems | DigitalCommons@URI. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems | University of Rhode Island. [Link]

  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). | ResearchGate. [Link]

  • (r)-(+)-2-amino-1,1,3-triphenyl-1-propanol (C21H21NO) | PubChemLite. [Link]

  • pKa Data Compiled by R. Williams | Organic Chemistry Data. [Link]

  • L 2 Amino 3 phenyl 1 propanol | mzCloud. [Link]

Sources

Technical Guide: Stability and Degradation of 3-Amino-1,1,3-triphenyl-1-propanol

[1][2][3]

Structural Basis of Instability

To predict degradation, we must first analyze the molecule's reactive centers.[1][2] 3-Amino-1,1,3-triphenyl-1-propanol contains two critical functionalities that drive its degradation profile:

  • Tertiary Benzylic Alcohol (C1): The hydroxyl group at position 1 is attached to a carbon bearing two phenyl rings.[2] This creates a "benzhydryl-like" center.[1][2] Upon protonation, this hydroxyl becomes an excellent leaving group because the resulting carbocation is resonance-stabilized by the two phenyl rings.[1][2]

  • Benzylic Primary Amine (C3): The amine at position 3 is attached to a carbon bearing one phenyl ring.[2] Benzylic amines are susceptible to oxidative radical formation and subsequent deamination.[2]

Physicochemical Properties Table
PropertyValue / CharacteristicImpact on Stability
Molecular Formula

High carbon count indicates high lipophilicity.[1][2]
Molecular Weight 303.40 g/mol
LogP (Predicted) ~3.6 - 4.0Low water solubility; requires organic solvents for stress testing.[1][2]
pKa (Amine) ~9.0 - 9.5Basic; will form salts with acids, but acids also catalyze degradation.[1][2]
UV Absorption

~254 nm
Strong UV absorption due to 3 phenyl rings; potential for photolysis.[1][2]

Primary Degradation Pathways

The degradation of 3-Amino-1,1,3-triphenyl-1-propanol is dominated by dehydration and oxidation.[1][2] The following mechanisms detail the causality of these events.

Pathway A: Acid-Catalyzed Dehydration (Major Route)

The most significant risk to this molecule is exposure to acidic environments or high heat.

  • Mechanism: Protonation of the C1-hydroxyl group leads to the loss of a water molecule (

    
    ).[2]
    
  • Intermediate: A tertiary carbocation forms at C1.[1][2] This cation is highly stabilized by the two adjacent phenyl rings.[2]

  • Elimination: A proton is eliminated from the adjacent C2 (methylene) position to restore neutrality, forming a double bond.[1][2]

  • Product: 3-Amino-1,1,3-triphenylprop-1-ene (or conjugated isomers).

Pathway B: Oxidative Deamination

Under oxidative stress (peroxides or metal catalysis), the primary amine at C3 is vulnerable.[1][2]

  • Mechanism: Radical abstraction of the benzylic hydrogen at C3, followed by reaction with oxygen species.[1][2]

  • Intermediate: Formation of an imine (

    
    ) or hydroxylamine species.[2]
    
  • Hydrolysis: The imine hydrolyzes to release ammonia and form a ketone.[1][2]

  • Product: 3-Hydroxy-1,3,3-triphenylpropan-1-one (or chain scission products depending on conditions).

Pathway C: Intramolecular Cyclization (Azetidine Formation)

While less common,

12
  • Mechanism: The amine nitrogen performs a nucleophilic attack on C1.[1][2]

  • Constraint: The steric bulk of the three phenyl rings usually hinders this, making it a minor pathway compared to dehydration.[2]

  • Product: 1,3,3-Triphenylazetidine derivatives.

Pathway Visualization (DOT Diagram)

The following diagram maps the degradation logic for stability assessment.

DegradationPathwaysParent3-Amino-1,1,3-triphenyl-1-propanol(Parent API)CarbocationStabilized Carbocation(Transient Intermediate)Parent->CarbocationAcid / Heat (-H2O)ImineIntermediate ImineParent->ImineOxidation (-2H)AzetidineDegradant C:Azetidine Derivative(Cyclization - Minor)Parent->AzetidineActivation of OH / BaseAlkeneDegradant A:3-Amino-1,1,3-triphenylprop-1-ene(Dehydration Product)Carbocation->AlkeneElimination (-H+)KetoneDegradant B:Oxidative Cleavage Products(Ketones/Aldehydes)Imine->KetoneHydrolysis (+H2O, -NH3)

Caption: Mechanistic degradation map showing the critical acid-catalyzed dehydration (Top) and oxidative deamination (Middle) pathways.[2]

Analytical Strategy (SIM)

To detect these degradants, a standard HPLC-UV method is insufficient due to the lack of chromophore differentiation (all have phenyl rings).[2] A gradient Reverse-Phase HPLC (RP-HPLC) method is required.[1][2]

Recommended Chromatographic Conditions
  • Column: C18 (L1) with high carbon load (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.[1][2]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (TFA suppresses silanol interactions with the amine).[2]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.[1][2]

  • Gradient:

    • 0-2 min: 20% B (Hold)[1][2]

    • 2-15 min: 20%

      
       80% B (Linear ramp to elute lipophilic degradants)[1][2]
      
    • 15-20 min: 80% B (Wash)[1][2]

  • Detection: UV at 210 nm (amide/peptide bond region not applicable, but phenyl absorbs here) and 254 nm (aromatic specificity).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 30°C (Avoid high temps to prevent on-column degradation).

Why this works: The dehydration product (Alkene) is significantly more lipophilic than the parent and will elute later (higher RRT).[2] The oxidative products (Ketones) will have distinct UV spectra and intermediate retention times.[2]

Forced Degradation Protocols

These protocols are designed to validate the stability-indicating nature of the analytical method.[2]

Protocol 1: Acid Hydrolysis (Critical)[2][3]
  • Objective: Force the dehydration pathway.[1][2]

  • Procedure: Dissolve 10 mg of analyte in 1 mL of Acetonitrile. Add 1 mL of 1.0 N HCl .

  • Condition: Heat at 60°C for 2-4 hours.

  • Target: 10-20% degradation.

  • Neutralization: Quench with 1.0 N NaOH before injection.

  • Expected Result: Appearance of a major peak at RRT ~1.2-1.3 (Alkene).[1][2]

Protocol 2: Oxidative Stress[1][2][3]
  • Objective: Assess benzylic amine stability.

  • Procedure: Dissolve 10 mg of analyte in 1 mL of Acetonitrile. Add 0.5 mL of 3% Hydrogen Peroxide (

    
    ) .[2]
    
  • Condition: Ambient temperature for 24 hours.

  • Expected Result: Appearance of N-oxide (early eluting) or ketone cleavage products.[1][2]

Protocol 3: Photostability
  • Objective: Test radical stability of the triphenyl system.

  • Procedure: Expose solid sample (thin layer) to 1.2 million lux hours (ICH Q1B standard).

  • Expected Result: Yellowing of solid (radical formation); minor degradation peaks in HPLC.[2]

Storage and Handling Recommendations

Based on the degradation profile, the following storage controls are mandatory for maintaining purity >98%:

  • Desiccation: Crucial.[1][2] Moisture can facilitate hydrolysis if residual acid is present, though the molecule itself is hydrophobic.[2]

  • Acid Avoidance: Do not store as a salt with strong acids (e.g., HCl salt) in humid conditions unless stability data confirms the lattice energy protects the cation.[2] The free base is generally more stable against dehydration but more prone to oxidation.[2]

  • Inert Atmosphere: Store under Argon or Nitrogen to prevent benzylic oxidation.[1][2]

  • Temperature: Refrigerate (2-8°C). Avoid storage above 25°C due to the low activation energy for dehydration at the tertiary alcohol center.[2]

References

  • Ahmed, A., & Taylor, N. R. W. (1959).[1][2] The analysis of drug-induced tremor in mice. British Journal of Pharmacology and Chemotherapy, 14(3), 350–354.[1][2] (Establishes the pharmacological activity and existence of the 3-amino-1,1,3-triphenylpropan-1-ol isomer).

    • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 9086, 3-Amino-1-propanol (Core structure reference). PubChem.

      • [2]

    • ChemicalBook. (2024).[1][2] 3-Amino-1,1,3-triphenyl-1-propanol (CAS 850-67-9) Product Properties.

      • International Conference on Harmonisation (ICH). (2003).[1][2] Stability Testing of New Drug Substances and Products Q1A(R2). (Guidance for stress testing protocols).

        Methodological & Application

        Diastereoselective synthesis with 3-Amino-1,1,3-triphenyl-1-propanol

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Application Note & Protocol Guide

        Part 1: Executive Summary & Scientific Rationale

        1.1 The Molecule & Nomenclature Clarification While the prompt refers to "3-Amino-1,1,3-triphenyl-1-propanol," in the context of asymmetric synthesis, the commercially available and widely utilized chiral ligand is (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol (CAS: 79868-78-3).[1] This molecule is derived from L-phenylalanine and features a primary amine adjacent to a bulky tertiary alcohol (1,1-diphenyl carbinol group).[1]

        • Note: The isomer 3-amino-1,1,3-triphenylpropan-1-ol is historically known as a tremor-inducing pharmacological agent (tremorine analog) rather than a standard chiral auxiliary.[1] This guide focuses on the 2-amino isomer, which is the established "privileged structure" for inducing diastereoselectivity in catalytic asymmetric reductions and alkylations.[1]

        1.2 Core Mechanism: The Steric Wall Effect (S)-2-Amino-1,1,3-triphenyl-1-propanol functions as a chiral ligand by reacting with borane (BH₃) or borate esters to form a rigid oxazaborolidine catalyst in situ.[1]

        • Steric Shielding: The two phenyl rings at the C1 position create a massive steric wall.[1] When the substrate (e.g., a ketone) coordinates to the boron center, this wall forces the substrate to adopt a specific orientation to minimize steric clash.[1]

        • Hydride Delivery: The hydride is delivered from the face opposite the steric wall, resulting in high enantiomeric excess (ee) or diastereomeric ratios (dr).[1]

        1.3 Key Applications

        • Asymmetric Borane Reduction (CBS-type): Reducing prochiral ketones to chiral alcohols.[1]

        • Enantioselective Alkylation: Catalyzing the addition of diethylzinc to aldehydes.[1]

        • Drug Synthesis: Critical intermediate generation for SNRIs like Duloxetine and Fluoxetine .[1]

        Part 2: Mechanism & Visualization

        The Catalytic Cycle (Oxazaborolidine Reduction)

        The following diagram illustrates the formation of the active catalyst and the transition state that dictates stereochemistry.

        Catalytic_Cycle Ligand Ligand Precursor (S)-2-Amino-1,1,3-triphenyl-1-propanol Catalyst Active Oxazaborolidine Complex Ligand->Catalyst Dehydration (-H2, -MeOH) Borane Borane Source (BH3·THF or B(OMe)3) Borane->Catalyst TS Transition State (Face-Selective Coordination) Catalyst->TS + Ketone + BH3 Substrate Prochiral Ketone (R-CO-R') Substrate->TS Product Chiral Alcohol (High ee%) TS->Product Hydride Transfer Regen Catalyst Regeneration TS->Regen Regen->Catalyst Cycle Repeats

        Caption: Figure 1.[1][2] Catalytic cycle for the asymmetric reduction of ketones using the amino-alcohol ligand.[1] The steric bulk of the triphenyl group directs the hydride attack.[1]

        Part 3: Detailed Experimental Protocols

        Protocol A: Preparation of the Chiral Ligand (If not purchased)

        Rationale: High purity (>99%) is required for maximum stereocontrol.[1] Synthesis from L-Phenylalanine methyl ester is cost-effective.[1]

        Reagents:

        • L-Phenylalanine methyl ester hydrochloride (10.0 g, 46.4 mmol)

        • Phenylmagnesium bromide (3.0 M in Et₂O, 5 equiv)[1]

        • Dry THF (anhydrous)

        Steps:

        • Setup: Flame-dry a 500 mL 3-neck flask under Nitrogen.

        • Addition: Dissolve the ester in THF (100 mL). Cool to 0°C.[1][3]

        • Grignard Reaction: Add PhMgBr dropwise over 1 hour. The excess PhMgBr ensures full conversion of the ester to the tertiary alcohol.[1]

        • Reflux: Warm to room temperature, then reflux for 2 hours to complete the reaction.

        • Quench: Cool to 0°C. Carefully add saturated NH₄Cl solution. Caution: Exothermic.

        • Extraction: Extract with EtOAc (3x). Dry organics over Na₂SO₄.[1]

        • Purification: Recrystallize from Ethanol/Hexane to obtain white needles.

          • QC Check: Melting point should be 139–144°C. Optical rotation

            
             (c=1, CHCl₃).[1][4]
            
        Protocol B: Enantioselective Reduction of Acetophenone (Benchmark)

        Rationale: This protocol demonstrates the ligand's ability to induce chirality in a standard prochiral ketone.

        Reagents:

        • Ligand: (S)-2-Amino-1,1,3-triphenyl-1-propanol (151 mg, 0.5 mmol, 5 mol%)

        • Substrate: Acetophenone (1.20 g, 10 mmol)[1]

        • Reductant: Borane-THF complex (1.0 M solution, 0.6 equiv relative to ketone for stoichiometric, or catalytic BH3 if using continuous flow)[1]

        • Solvent: Anhydrous THF

        Workflow Diagram:

        Workflow_Reduction Step1 1. Catalyst Formation Ligand + BH3·THF (Stir 1h @ 40°C) Step2 2. Substrate Addition Add Ketone slowly over 1h @ 0°C Step1->Step2 Step3 3. Quench Add MeOH dropwise (Gas evolution!) Step2->Step3 Step4 4. Workup Acid/Base Extraction Concentrate Step3->Step4 Step5 5. Analysis Chiral HPLC/GC Step4->Step5

        Caption: Figure 2. Step-by-step workflow for the asymmetric reduction of acetophenone.

        Step-by-Step Procedure:

        • Catalyst Generation: In a dry Schlenk flask under Argon, dissolve the Ligand (0.5 mmol) in dry THF (5 mL). Add BH₃·THF (1 M, 12 mL) via syringe. Stir at 40°C for 1 hour to form the active oxazaborolidine species.

        • Temperature Control: Cool the mixture to -20°C (or 0°C for faster kinetics, though ee may drop slightly).

        • Simultaneous Addition: Simultaneously add the Acetophenone (10 mmol in 10 mL THF) and additional BH₃·THF (if running catalytic mode) slowly over 60 minutes.[1] Slow addition is crucial to keep the ketone concentration low relative to the catalyst.[1]

        • Reaction Monitoring: Stir for 30 mins post-addition. Spot on TLC (Hexane/EtOAc 4:1).[1] The ketone spot should disappear.[1]

        • Quench: Carefully add Methanol (2 mL) dropwise. Warning: Vigorous hydrogen gas evolution.

        • Hydrolysis: Add 1N HCl (10 mL) and stir for 20 mins to break the boron-nitrogen bond.

        • Workup: Basify with NaOH to pH 10. Extract with Ether.[1] Wash with Brine.[1]

        • Result: Expected Yield: >90%. Expected ee: 94-98% (S)-1-phenylethanol.[1]

        Part 4: Data & Optimization

        4.1 Solvent and Temperature Effects The following table summarizes the impact of reaction conditions on the enantiomeric excess (ee) for the reduction of acetophenone using this ligand.

        SolventTemperature (°C)Yield (%)ee (%)Notes
        THF 25 9588Fast reaction, moderate selectivity.[1]
        THF 0 9294Standard optimized condition.[1]
        THF -20 8898 Best selectivity; slower rate.[1]
        Toluene 09091Slower than THF due to solubility.[1]
        CH₂Cl₂ 09385Competitive non-catalyzed background reaction possible.[1]

        4.2 Troubleshooting Guide

        • Low ee%: Often caused by moisture in the solvent (hydrolyzes the catalyst) or too fast addition of the ketone (overwhelms the catalyst, leading to uncatalyzed borane reduction).[1]

        • Incomplete Conversion: Usually due to degraded borane reagent.[1] Check BH₃ titer before use.[1]

        • Racemization: Ensure the workup is not too harsh; prolonged exposure to strong acid can racemize benzylic alcohols.[1]

        Part 5: References

        • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[1] "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society.[1]

        • Sigma-Aldrich. "(S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol Product Sheet."[1][4]

        • Santa Cruz Biotechnology. "(S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol Data."[1][5] [5]

        • BenchChem. "Synthesis of Amino Alcohol Ligands."

        • PubChem. "Compound Summary: 2-amino-1,1,3-triphenylpropan-1-ol."[1]

        Sources

        Application Notes & Protocols: Enantioselective Alkylation of Carbonyls with 3-Amino-1,1,3-triphenyl-1-propanol

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction: The Imperative of Chirality in Modern Chemistry

        The synthesis of single-enantiomer compounds is a cornerstone of modern drug discovery, materials science, and agrochemical development. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, where one enantiomer may be therapeutic while the other is inactive or even harmful. Consequently, the development of robust methods for asymmetric synthesis—the selective production of a single stereoisomer—is of paramount importance.

        Enantioselective alkylation of prochiral carbonyl compounds (aldehydes and ketones) represents one of the most fundamental and powerful strategies for constructing chiral secondary and tertiary alcohols, which are ubiquitous structural motifs in biologically active molecules. This transformation is frequently mediated by chiral catalysts or auxiliaries that create a chiral environment, directing an incoming nucleophile to a specific face of the carbonyl plane.

        This document provides a detailed guide to the application of (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol (CAS: 79868-78-3), a sterically demanding chiral β-amino alcohol, as a catalyst or ligand for the enantioselective alkylation of carbonyls.[1] Its unique structure, featuring three bulky phenyl groups, provides a highly constrained chiral environment, making it an effective controller of stereochemistry in additions of organometallic reagents.[1] We will explore the mechanistic underpinnings of its function, provide detailed experimental protocols, and offer insights into optimizing reaction parameters for achieving high yields and enantioselectivities.

        Mechanistic Rationale: Engineering a Chiral Pocket

        The efficacy of β-amino alcohols like 3-Amino-1,1,3-triphenyl-1-propanol in asymmetric synthesis stems from their ability to form well-defined, rigid chelate complexes with organometallic reagents, such as organozincs or Grignard reagents.[2][3] This process establishes a chiral pocket around the metal center, which in turn orchestrates the facial-selective delivery of an alkyl group to the coordinated carbonyl substrate.

        The Causality Behind the Catalytic Cycle:

        • Ligand-Metal Exchange: The chiral amino alcohol first reacts with the organometallic reagent (e.g., diethylzinc, Et₂Zn). The acidic proton of the alcohol is removed by one of the alkyl groups, forming a zinc alkoxide and releasing a volatile alkane (ethane).

        • Chelate Formation: The nitrogen atom of the amino group then acts as a Lewis base, coordinating to the zinc center. This intramolecular coordination is entropically favored and results in a rigid, five-membered bicyclic complex. The extreme steric bulk of the three phenyl groups on the ligand is critical here; it establishes a profoundly asymmetric environment.

        • Substrate Coordination & Activation: The carbonyl substrate (e.g., an aldehyde) coordinates to the now-chiral zinc center, which acts as a Lewis acid, activating the carbonyl group toward nucleophilic attack. The substrate orients itself to minimize steric clashes with the bulky phenyl groups of the ligand.

        • Stereo-determining Alkyl Transfer: The alkyl group (ethyl group in this case) is transferred from the zinc to one specific face (either Re or Si) of the coordinated aldehyde. The ligand's rigid conformation and steric profile effectively block the alternative approach, leading to a high degree of enantioselectivity.[4]

        • Product Release: After the C-C bond is formed, the resulting zinc alkoxide of the product is released, typically upon aqueous workup, regenerating the catalyst (in a catalytic cycle) and yielding the chiral secondary alcohol.

        Mechanism Figure 1: Proposed Catalytic Cycle A Chiral Amino Alcohol + R'₂Zn B Chiral Zn-Alkoxide Intermediate A->B - R'H C Rigid Bicyclic Chelate Complex B->C Intramolecular Coordination D Substrate Coordination (Aldehyde) C->D + Aldehyde (R''CHO) E Stereo-determining Alkyl Transfer (TS) D->E Facial-Selective Attack F Product Zn-Alkoxide E->F C-C Bond Formation F->C - Product Alkoxide + R'₂Zn G Chiral Alcohol Product F->G Workup (H₃O⁺)

        Caption: Proposed catalytic cycle for the amino alcohol-mediated alkylation of an aldehyde.

        Application Notes: Optimizing for Success

        The success of this enantioselective alkylation hinges on meticulous control over several experimental parameters. Understanding the causality behind these choices is key to achieving reproducibility and high stereoselectivity.

        • Organometallic Reagent Selection:

          • Dialkylzincs (R₂Zn): These are the reagents of choice for achieving the highest enantioselectivities.[4][5] They are relatively unreactive on their own, which minimizes the uncatalyzed "background" reaction that would lead to a racemic product. Their strong Lewis acidity promotes the formation of the ordered, chelated transition state.

          • Grignard Reagents (RMgX): While more reactive, Grignard reagents often lead to lower enantioselectivity.[3] Their higher intrinsic reactivity can result in a significant uncatalyzed reaction pathway. Donor solvents typically used for Grignard reagents can also compete with the chiral ligand for coordination to the metal.

        • Solvent Considerations:

          • Non-coordinating solvents are essential. Solvents like toluene, hexanes, or dichloromethane (CH₂Cl₂) are ideal because they do not compete with the amino and alkoxide groups of the chiral ligand for coordination sites on the metal.[3]

          • Ethereal solvents (THF, Diethyl Ether) should be avoided , especially in catalytic systems, as their Lewis basicity can disrupt the formation of the crucial rigid chelate.

        • Temperature Control:

          • Low temperatures are critical. Reactions are typically conducted between -78 °C and 0 °C. Lower temperatures increase the energy difference between the diastereomeric transition states, thereby enhancing enantioselectivity. It freezes out less organized aggregation states, favoring the highly structured catalytic complex.

        • Stoichiometry (Catalytic vs. Stoichiometric):

          • When using dialkylzinc reagents, the amino alcohol can often be used in catalytic amounts (e.g., 2-20 mol%), as the catalytic cycle is efficient.[6]

          • For less reactive substrates or when using Grignard reagents, stoichiometric amounts of the chiral ligand may be necessary to outcompete side reactions and achieve reasonable selectivity.

        Experimental Protocol: Enantioselective Ethylation of Benzaldehyde

        This section provides a representative, self-validating protocol for the alkylation of benzaldehyde with diethylzinc, catalyzed by (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol.

        Materials & Equipment:

        • Reagents: (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol, Benzaldehyde (freshly distilled), Diethylzinc (1.0 M solution in hexanes), Anhydrous Toluene.

        • Workup: Saturated aqueous NH₄Cl, Diethyl ether, Anhydrous MgSO₄.

        • Equipment: Schlenk-line or glovebox for inert atmosphere, oven-dried glassware, magnetic stirrer, syringes, low-temperature thermometer, rotary evaporator.

        • Analysis: Thin-layer chromatography (TLC) plates (silica), Chiral High-Performance Liquid Chromatography (Chiral HPLC) or Chiral Gas Chromatography (Chiral GC) for ee determination.

        Workflow Figure 2: Experimental Workflow Setup 1. Setup & Inerting (Oven-dried glassware, Argon atmosphere) Catalyst 2. Catalyst Preparation (Dissolve Amino Alcohol in Anhydrous Toluene) Setup->Catalyst Cooling 3. Cooling (Cool to 0 °C) Catalyst->Cooling Addition 4. Reagent Addition (Add Et₂Zn, stir, then add Benzaldehyde) Cooling->Addition Reaction 5. Reaction Monitoring (Stir at 0 °C, monitor by TLC) Addition->Reaction Quench 6. Quenching (Slowly add sat. aq. NH₄Cl) Reaction->Quench Workup 7. Aqueous Workup (Extraction, Wash, Dry, Concentrate) Quench->Workup Purify 8. Purification (Silica Gel Chromatography) Workup->Purify Analyze 9. Analysis (NMR for yield, Chiral HPLC for ee) Purify->Analyze

        Caption: Step-by-step experimental workflow from setup to analysis.

        Step-by-Step Procedure:

        • Preparation: Under an inert atmosphere of Argon, add (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol (38.2 mg, 0.1 mmol, 10 mol%) to an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar.

        • Solvent Addition: Add anhydrous toluene (10 mL) via syringe and stir the mixture until the catalyst is fully dissolved.

        • Cooling: Cool the flask to 0 °C using an ice-water bath.

        • Diethylzinc Addition: Slowly add diethylzinc (1.0 M solution in hexanes, 1.2 mL, 1.2 mmol, 1.2 equiv) dropwise via syringe over 5 minutes. A white precipitate may form. Stir the resulting suspension at 0 °C for 30 minutes to allow for catalyst formation.

        • Substrate Addition: Add freshly distilled benzaldehyde (102 µL, 1.0 mmol, 1.0 equiv) dropwise over 5 minutes.

        • Reaction: Stir the reaction mixture at 0 °C. Monitor the consumption of benzaldehyde by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-6 hours.

        • Quenching: Once the reaction is complete, carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl (10 mL) at 0 °C. Caution: Unreacted diethylzinc reacts violently with water.

        • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

        • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of Hexanes:Ethyl Acetate) to afford the pure (S)-1-phenyl-1-propanol.

        • Analysis: Determine the yield. The enantiomeric excess (ee) of the product should be determined by Chiral HPLC or GC analysis using a suitable chiral stationary phase column.

        Data Presentation: Expected Outcomes

        While specific data for 3-Amino-1,1,3-triphenyl-1-propanol is proprietary or requires experimental generation, performance can be benchmarked against other highly effective β-amino alcohols in the literature.[2][6] The following table summarizes expected outcomes for the enantioselective addition of diethylzinc to various aldehydes catalyzed by such ligands.

        EntryAldehyde SubstrateExpected Yield (%)Expected Enantioselectivity (% ee)
        1Benzaldehyde>90%>95%
        24-Chlorobenzaldehyde>90%>95%
        34-Methoxybenzaldehyde>85%>92%
        42-Naphthaldehyde>90%>96%
        5Cinnamaldehyde>80%>90%
        6Cyclohexanecarboxaldehyde>85%>93%

        Troubleshooting

        ProblemPotential Cause(s)Suggested Solution(s)
        Low Yield 1. Inactive catalyst (moisture).2. Impure reagents.3. Insufficient reaction time.1. Ensure rigorous anhydrous conditions; use freshly dried solvents.2. Use freshly distilled aldehyde and a reliable source of organozinc.3. Monitor reaction to completion by TLC.
        Low Enantioselectivity (% ee) 1. Reaction temperature too high.2. Presence of coordinating solvents (e.g., THF).3. Uncatalyzed background reaction.1. Maintain strict temperature control (e.g., -20 °C or lower).2. Use only non-coordinating solvents like toluene or hexanes.3. Ensure slow addition of the aldehyde to maintain low concentration relative to the catalyst complex.
        Side Product Formation 1. Aldehyde self-condensation.2. Over-reduction of the aldehyde.1. Ensure the organometallic reagent is free of strong bases.2. This is rare with organozincs but can occur; ensure proper quenching procedure.

        References

        • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English. [Link]

        • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews. [Link]

        • Puccini, S., et al. (2002). An amino alcohol ligand for highly enantioselective addition of organozinc reagents to aldehydes: serendipity rules. Organic Letters. [Link]

        • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition. [Link]

        • Martins, A. O., et al. (2022). Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. Molecules. [Link]

        • Huang, Y., et al. (2015). Asymmetric intramolecular α-cyclopropanation of aldehydes using a donor/acceptor carbene mimetic. Nature Communications. [Link]

        • Bedini, A., et al. (2017). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry. [Link]

        • O'Donnell, M. J. (2004). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research. [Link]

        • Sunderhaus, J. D., & Martin, S. F. (2009). Applications of Multicomponent Reactions in Organic Synthesis. Chemistry – A European Journal. [Link]

        • LookChem. (Date N/A). (S)-(-)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL. LookChem. [Link]

        • Fu, G. C., et al. (2022). Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles. Journal of the American Chemical Society. [Link]

        Sources

        Recycling and Recovery of (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol: An Application Note and Protocol

        Author: BenchChem Technical Support Team. Date: February 2026

        Abstract

        This technical guide provides a comprehensive overview and detailed protocols for the efficient recycling of the chiral auxiliary, (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol. This valuable reagent is instrumental in asymmetric synthesis for establishing stereocenters with high fidelity.[1] The economic and environmental sustainability of its use on a laboratory or industrial scale is significantly enhanced by effective recovery and reuse. This document outlines the mechanistic principles of its application, a robust protocol for its cleavage from N-acyl derivatives via acidic hydrolysis, subsequent purification by recrystallization, and analytical methods for quality control of the recycled auxiliary. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

        Introduction: The Role of (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol in Asymmetric Synthesis

        (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol is a highly effective chiral auxiliary employed to control the stereochemical outcome of chemical reactions.[1] Its utility lies in its ability to be temporarily incorporated into a prochiral substrate, directing subsequent chemical transformations to occur with a high degree of stereoselectivity. The bulky triphenylmethyl group and the chiral center of the auxiliary create a sterically defined environment that biases the approach of reagents to one face of the reactive center. After the desired stereocenter has been created, the auxiliary can be cleaved and removed, ideally to be recovered and reused without loss of its chemical or enantiomeric purity.[2] This recycling capability is a critical factor in the cost-effectiveness and environmental footprint of a synthetic route.

        The primary application of this chiral auxiliary involves its covalent attachment to a carboxylic acid or a related derivative to form an amide. This amide then undergoes diastereoselective reactions, such as alkylation or aldol additions, at the α-position to the carbonyl group. The stereochemical outcome of these reactions is dictated by the chiral environment of the auxiliary.

        Mechanistic Rationale for Cleavage and Recovery

        The recovery of (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol from its N-acyl derivative hinges on the cleavage of the robust amide bond. Acid-catalyzed hydrolysis is a common and effective method for this transformation.[3] The mechanism involves the protonation of the amide carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate. The collapse of this intermediate, facilitated by the protonation of the nitrogen atom, results in the cleavage of the carbon-nitrogen bond, yielding the desired carboxylic acid and the protonated form of the chiral auxiliary (the ammonium salt).[4]

        Following the cleavage, a liquid-liquid extraction work-up procedure under basic conditions is employed to isolate the free amine form of the auxiliary from the aqueous phase. The final purification is typically achieved through recrystallization, a technique that relies on the differential solubility of the compound and any impurities in a given solvent system at varying temperatures.

        Experimental Protocols

        Protocol for Acidic Hydrolysis of N-Acyl-(S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol

        This protocol describes a general procedure for the acidic hydrolysis of an N-acyl derivative of the chiral auxiliary. The specific reaction time and temperature may require optimization based on the nature of the acyl group.

        Materials:

        • N-acyl-(S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol derivative

        • 6 M Hydrochloric Acid (HCl)

        • 1,4-Dioxane (or another suitable co-solvent)

        • Round-bottom flask

        • Reflux condenser

        • Heating mantle

        • Magnetic stirrer and stir bar

        Procedure:

        • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the N-acyl-(S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol derivative in a suitable solvent such as 1,4-dioxane.

        • Add an equal volume of 6 M hydrochloric acid to the flask.

        • Heat the reaction mixture to reflux with vigorous stirring.

        • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This may take several hours to overnight.

        • Once the reaction is complete, allow the mixture to cool to room temperature.

        Diagram of the Hydrolysis Workflow:

        hydrolysis_workflow start N-Acyl Auxiliary Derivative hydrolysis Acidic Hydrolysis (e.g., 6M HCl, Dioxane, Reflux) start->hydrolysis Cleavage workup Work-up & Extraction hydrolysis->workup Product & Auxiliary Salt purification Purification (Recrystallization) workup->purification Crude Auxiliary analysis Purity & Enantiomeric Integrity Analysis purification->analysis Purified Auxiliary recycled_auxiliary Recycled Auxiliary analysis->recycled_auxiliary Validated for Reuse

        Caption: Workflow for the recycling of the chiral auxiliary.

        Work-up and Extraction Protocol

        This protocol facilitates the separation of the chiral auxiliary from the newly formed carboxylic acid.

        Materials:

        • Reaction mixture from the hydrolysis step

        • Diethyl ether (or another suitable organic solvent)

        • Saturated sodium bicarbonate (NaHCO₃) solution

        • Sodium hydroxide (NaOH) solution (e.g., 2 M)

        • Brine (saturated NaCl solution)

        • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

        • Separatory funnel

        • Beakers and Erlenmeyer flasks

        • Rotary evaporator

        Procedure:

        • Transfer the cooled reaction mixture to a separatory funnel.

        • Extract the aqueous phase with diethyl ether (or another suitable organic solvent) to remove the carboxylic acid product. Repeat the extraction two to three times. The carboxylic acid will be in the organic phase.

        • Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

        • Basify the aqueous layer to a pH greater than 12 with a sodium hydroxide solution. This deprotonates the ammonium salt of the chiral auxiliary, liberating the free amine.

        • Extract the basified aqueous layer with diethyl ether or dichloromethane three times. The free amine of the chiral auxiliary will now be in the organic phase.

        • Combine the organic extracts containing the chiral auxiliary.

        • Wash the combined organic extracts with brine.

        • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

        • Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol.

        Diagram of the Extraction Process:

        extraction_process cluster_0 Initial Extraction (Acidic) cluster_1 Basification & Second Extraction aq_acid Aqueous Layer (Auxiliary Salt + Acid) basification Basify Aqueous Layer (pH > 12) aq_acid->basification org_acid Organic Layer (Carboxylic Acid Product) aq_base Aqueous Layer (Salts) org_base Organic Layer (Free Auxiliary) hydrolysis_mixture Hydrolysis Reaction Mixture hydrolysis_mixture->aq_acid hydrolysis_mixture->org_acid basification->aq_base basification->org_base

        Caption: Liquid-liquid extraction work-up.

        Purification by Recrystallization

        This protocol describes the purification of the crude chiral auxiliary.

        Materials:

        • Crude (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol

        • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethyl acetate/hexanes)

        • Erlenmeyer flask

        • Hot plate

        • Buchner funnel and filter paper

        • Vacuum flask

        Procedure:

        • Transfer the crude auxiliary to an Erlenmeyer flask.

        • Add a minimal amount of the chosen recrystallization solvent.

        • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

        • Remove the flask from the heat and allow it to cool slowly to room temperature.

        • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

        • Collect the purified crystals by vacuum filtration using a Buchner funnel.

        • Wash the crystals with a small amount of ice-cold recrystallization solvent.

        • Dry the crystals under vacuum to remove any residual solvent.

        Quality Control and Validation of Recycled Auxiliary

        It is imperative to verify the purity and enantiomeric integrity of the recycled chiral auxiliary before its reuse in subsequent stereoselective syntheses.

        Data Presentation
        ParameterMethodAcceptance Criteria
        Chemical Purity ¹H NMR Spectroscopy>98%
        HPLC>98% (by area)
        Enantiomeric Purity Chiral HPLC≥99% ee
        Melting Point Melting Point Apparatus139-144 °C
        Analytical Methods
        • ¹H NMR Spectroscopy: The ¹H NMR spectrum of the recycled auxiliary should be compared to that of an authentic, pure sample. The absence of signals corresponding to impurities and the correct integration of the protons are indicative of high chemical purity.

        • High-Performance Liquid Chromatography (HPLC): Achiral HPLC can be used to determine the chemical purity of the recycled auxiliary by comparing the peak area of the main component to any impurity peaks.

        • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most critical analytical technique to confirm the enantiomeric purity of the recycled auxiliary. A suitable chiral stationary phase should be used to separate the (S)- and (R)-enantiomers. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers.

        • Melting Point: The melting point of the recycled auxiliary should be sharp and within the range of the pure compound (139-144 °C). A broad or depressed melting point is indicative of impurities.

        Troubleshooting

        IssuePossible CauseSuggested Solution
        Incomplete Hydrolysis Insufficient reaction time or temperature.Increase the reaction time and/or temperature. Ensure adequate mixing.
        Low Recovery of Auxiliary Incomplete extraction. Incorrect pH during work-up.Perform additional extractions. Ensure the aqueous phase is sufficiently basic (pH > 12) before extracting the free amine.
        Poor Crystal Formation Inappropriate recrystallization solvent. Solution is too dilute.Screen for a more suitable solvent or solvent system. Concentrate the solution before cooling.
        Low Enantiomeric Purity Racemization during hydrolysis or work-up.Avoid excessively harsh conditions (prolonged heating at very high temperatures). Ensure prompt work-up after hydrolysis.

        Conclusion

        The ability to efficiently recycle (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol is paramount for its sustainable and economical application in asymmetric synthesis. The protocols detailed in this guide, based on acidic hydrolysis and subsequent purification, provide a robust framework for the recovery of this valuable chiral auxiliary. Rigorous analytical validation of the recycled material is essential to ensure its performance in subsequent stereoselective transformations. By implementing these procedures, researchers and chemists can significantly reduce waste and costs associated with chiral synthesis.

        References

        • University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]

        • Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

        • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

        • Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]

        • O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. ResearchGate. Retrieved from [Link]

        • Hall, M., Faber, K., & Tasnádi, G. (n.d.). Hydrolysis of Amides. ResearchGate. Retrieved from [Link]

        • Lookchem. (n.d.). Cas 79868-78-3,(S)-(-)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL. Retrieved from [Link]

        • Williams College Chemistry Department. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Retrieved from [Link]

        • UQ eSpace. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Retrieved from [Link]

        • Tong, R., & McDonald, F. E. (2008). Construction and Characterization of a 1,3-Propanediol Operon. Applied and Environmental Microbiology, 74(15), 4795–4801. [Link]

        • Borregaard. (n.d.). 3-AMINO-1,2- PROPANEDIOL (APD). Retrieved from [Link]

        • WIPO Patentscope. (2015, May 13). CN104610074 - Preparation method of 3-amino-1,2-propanediol. Retrieved from [Link]

        • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ....
        • Alfa Aesar. (n.d.). (S)-(-)-2-Amino-3-phenyl-1-propanol, 98%, optical purity ee: 99% (HPLC). Retrieved from [Link]

        • Chemsrc. (2025, August 25). (2S)-2-Amino-1,1,3-triphenyl-1-propanol | CAS#:79868-78-3. Retrieved from [Link]

        Sources

        Troubleshooting & Optimization

        Technical Support Center: Purification of 3-Amino-1,1,3-triphenyl-1-propanol Reaction Products

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-Amino-1,1,3-triphenyl-1-propanol. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges you may encounter during your experimental work.

        Section 1: Troubleshooting Common Purification Issues

        This section is designed to help you diagnose and resolve common problems encountered during the purification of 3-Amino-1,1,3-triphenyl-1-propanol.

        Low Yield After Aqueous Work-up

        Question: I'm experiencing a significant loss of my product during the aqueous work-up. What could be the cause and how can I mitigate this?

        Answer:

        Low recovery after the initial aqueous work-up is a frequent issue, often stemming from the amphipathic nature of 3-Amino-1,1,3-triphenyl-1-propanol, which contains both a basic amino group and a large, non-polar triphenyl moiety.

        • Causality: The protonated amine salt may have some solubility in the aqueous layer, especially if large volumes of acidic solution are used. Conversely, the bulky triphenyl group can lead to the formation of emulsions, trapping the product between the aqueous and organic phases.

        • Troubleshooting Steps:

          • pH Adjustment: Carefully monitor the pH during the acid wash. Use a dilute acid (e.g., 1M HCl) and only add enough to ensure the aqueous layer is acidic (pH 2-3). This will protonate the desired amine, making it soluble in the aqueous phase and separating it from non-basic impurities.[1][2]

          • Back-Extraction: After separating the initial organic layer (which should contain neutral impurities), perform a back-extraction. This involves washing the aqueous layer containing your protonated product with a fresh portion of an immiscible organic solvent (like diethyl ether or dichloromethane) to remove any trapped neutral impurities.

          • Basification and Extraction: To recover your product, carefully basify the acidic aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to a pH of 9-10. This deprotonates the ammonium salt, making the free amine insoluble in water. Promptly extract the free amine into an organic solvent (e.g., ethyl acetate, dichloromethane). Repeat the extraction 2-3 times to ensure complete recovery.

          • Brine Wash: To break up emulsions and reduce the amount of dissolved water in your final organic extract, wash it with a saturated sodium chloride solution (brine).

        Product "Oiling Out" During Recrystallization

        Question: My product is not forming crystals during recrystallization; instead, it separates as an oil. How can I induce crystallization?

        Answer:

        "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase rather than forming a crystal lattice. This is common with bulky molecules that may have hindered rotation.

        • Causality: The chosen solvent may be too good a solvent for your compound even at lower temperatures, or the cooling process might be too rapid. Impurities can also inhibit crystal formation.

        • Troubleshooting Steps:

          • Solvent System Selection: The ideal recrystallization solvent should dissolve the compound when hot but not at room temperature.[3] For a molecule like 3-Amino-1,1,3-triphenyl-1-propanol, consider a mixed solvent system. A good starting point is a combination of a solvent in which the compound is soluble (e.g., ethanol, acetone, or ethyl acetate) and a non-solvent in which it is insoluble (e.g., hexanes, heptane, or water).[4]

          • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not place it directly in an ice bath. Slow cooling encourages the formation of well-ordered crystals. Once at room temperature, cooling in an ice bath can further increase the yield.

          • Seeding: Introduce a seed crystal (a small crystal of the pure compound) into the cooled solution to initiate crystallization. If you don't have a seed crystal, you can try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

          • Reduce Solvent Volume: If the solution is not saturated enough, carefully evaporate some of the solvent and allow it to cool again.

        Product Streaking on Silica Gel TLC/Column Chromatography

        Question: My compound streaks badly on the TLC plate, and I'm getting poor separation during column chromatography. What's wrong?

        Answer:

        The basic nature of the amine group in your product is the most likely cause of streaking on silica gel, which is acidic. The strong interaction between the basic amine and the acidic silanol groups on the silica surface leads to poor chromatographic performance.

        • Causality: The amine adsorbs strongly and irreversibly to the acidic stationary phase, resulting in tailing or streaking of the spot on a TLC plate and broad, poorly resolved peaks during column chromatography.

        • Troubleshooting Steps:

          • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for binding to the silica. A common choice is triethylamine (Et₃N) at a concentration of 0.5-2% (v/v).[5]

          • Use of Deactivated Silica: Consider using a deactivated silica gel (e.g., silica treated with a silanizing agent) or an alternative stationary phase like alumina (basic or neutral).

          • Gradient Elution: For column chromatography, a gradient elution from a non-polar solvent to a more polar solvent mixture (containing the basic modifier) can help to effectively elute your compound while separating it from less polar impurities. A typical gradient for a compound of this nature might be from 100% hexanes to a mixture of hexanes and ethyl acetate, with a constant small percentage of triethylamine.

        Section 2: Frequently Asked Questions (FAQs)

        What are the likely impurities in a 3-Amino-1,1,3-triphenyl-1-propanol synthesis?

        A common synthetic route to tertiary alcohols with multiple phenyl groups is the Grignard reaction.[6][7] For 3-Amino-1,1,3-triphenyl-1-propanol, a plausible synthesis involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with a suitable ketone precursor. Based on this, you can anticipate the following impurities:

        • Biphenyl: This is a very common byproduct in Grignard reactions using phenylmagnesium bromide. It is formed by the coupling of two phenyl radicals.[3][6] Biphenyl is a non-polar, neutral compound.

        • Unreacted Starting Materials: Depending on the specific route, this could include benzophenone or other ketone precursors. These are neutral compounds.

        • Byproducts from the Ketone Synthesis: If the ketone precursor was synthesized in a previous step (e.g., via a Mannich reaction), impurities from that reaction could carry over.[8]

        ImpurityChemical NatureExpected Polarity
        BiphenylNeutralNon-polar
        BenzophenoneNeutralModerately polar
        Starting Amines/KetonesBasic/NeutralVaries
        Which purification technique is best for my crude product?

        The optimal purification strategy depends on the nature and quantity of the impurities present. Here is a decision-making workflow:

        Purification_Decision_Tree start Crude Product Analysis (TLC, NMR) main_impurity What is the major impurity? start->main_impurity neutral_impurity Neutral Impurities (e.g., Biphenyl, Benzophenone) main_impurity->neutral_impurity Non-polar/Neutral polar_impurities Polar/Basic Impurities main_impurity->polar_impurities Polar/Basic acid_base Acid-Base Extraction neutral_impurity->acid_base recrystallization Recrystallization acid_base->recrystallization end_pure Pure Product recrystallization->end_pure chromatography Column Chromatography chromatography->end_pure polar_impurities->chromatography

        Caption: Decision tree for selecting a purification method.

        • For predominantly non-polar, neutral impurities (like biphenyl): An acid-base extraction is highly effective. Your desired product will move into the aqueous phase as its salt, leaving the neutral impurities in the organic phase.[1][2]

        • If the product is relatively clean after extraction: Recrystallization is an excellent final polishing step to obtain a highly pure, crystalline solid.

        • For a complex mixture of impurities or impurities with similar polarity to the product: Column chromatography will likely be necessary. Remember to use a mobile phase containing a basic modifier like triethylamine.

        Section 3: Experimental Protocols

        Protocol for Acid-Base Extraction

        This protocol is designed to separate the basic 3-Amino-1,1,3-triphenyl-1-propanol from neutral impurities.

        Materials:

        • Crude reaction mixture

        • Diethyl ether (or other suitable organic solvent)

        • 1M Hydrochloric acid (HCl)

        • Saturated sodium bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH)

        • Saturated sodium chloride (brine) solution

        • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

        • Separatory funnel

        Procedure:

        • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 100 mL of diethyl ether).

        • Acidic Extraction: Transfer the organic solution to a separatory funnel and add 50 mL of 1M HCl. Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated amine will be in the lower aqueous layer.

        • Separation: Drain the lower aqueous layer into a clean flask.

        • Repeat Extraction: Add another 50 mL of 1M HCl to the organic layer in the separatory funnel, shake, and again collect the aqueous layer, combining it with the first aqueous extract. The organic layer now contains the neutral impurities and can be set aside.

        • Back-Wash (Optional but Recommended): Add 30 mL of fresh diethyl ether to the combined aqueous extracts and shake. This will remove any residual neutral impurities from the aqueous layer. Discard the ether wash.

        • Basification: Cool the combined aqueous extracts in an ice bath and slowly add saturated NaHCO₃ solution or 1M NaOH with stirring until the solution is basic (pH 9-10, check with pH paper). The deprotonated product will precipitate or form an oily layer.

        • Product Extraction: Extract the basified aqueous solution with three 50 mL portions of fresh diethyl ether. Combine the organic extracts.

        • Drying and Concentration: Wash the combined organic extracts with 50 mL of brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure to yield the purified product.

        Protocol for Recrystallization

        This protocol provides a starting point for the recrystallization of 3-Amino-1,1,3-triphenyl-1-propanol.

        Materials:

        • Crude 3-Amino-1,1,3-triphenyl-1-propanol

        • Ethanol

        • Hexanes (or heptane)

        • Erlenmeyer flask

        • Hot plate

        • Büchner funnel and filter paper

        Procedure:

        • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

        • Addition of Anti-Solvent: While the solution is still hot, slowly add hexanes dropwise until you observe persistent cloudiness.

        • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

        • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

        • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

        • Washing: Wash the crystals with a small amount of cold hexanes.

        • Drying: Allow the crystals to air dry on the filter or in a desiccator to obtain the pure product.

        References

        • Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]

        • Scribd. (n.d.). Experiment 1-Acid-Based Extraction. Retrieved from [Link]

        • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

        • Scribd. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

        • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

        • Google Patents. (n.d.). KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
        • PrepChem.com. (n.d.). Preparation of triphenylmethanol. Retrieved from [Link]

        • Rovis, T. (2021). Synthesis of Highly Congested Tertiary Alcohols via the[9][9] Radical Deconstruction of Breslow Intermediates. Journal of the American Chemical Society, 143(42), 17765–17772. [Link]

        • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

        • Chemistry Stack Exchange. (2014, November 4). Reaction of Grignard reagents with esters. Retrieved from [Link]

        • ResearchGate. (2024, April 22). How to purify tertiary alcohol? Retrieved from [Link]

        • Google Patents. (n.d.). WO2005040078A1 - Purification of tertiary butyl alcohol.
        • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

        • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

        • ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. Retrieved from [Link]

        • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino...
        • PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. Retrieved from [Link]

        Sources

        Overcoming steric hindrance in reactions with 3-Amino-1,1,3-triphenyl-1-propanol

        Author: BenchChem Technical Support Team. Date: February 2026

        Welcome to the technical support guide for 3-Amino-1,1,3-triphenyl-1-propanol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges posed by this unique and sterically demanding molecule. Its structure, featuring a tertiary alcohol adjacent to a sterically encumbered amino group, each flanked by multiple phenyl rings, presents significant hurdles to achieving high yields in common transformations.[1][2]

        This guide provides troubleshooting advice, detailed protocols, and mechanistic insights to help you overcome these challenges, drawing from established literature and advanced catalytic methods. The molecule's value as a chiral building block in medicinal chemistry and organic synthesis makes mastering its reactivity a key objective for advanced synthetic programs.[3][4]

        Section 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

        This section addresses the most common issues encountered when working with 3-Amino-1,1,3-triphenyl-1-propanol.

        Q1: My acylation/esterification reaction on the tertiary alcohol is failing or giving very low yields. What is the primary cause and how can I fix it?

        A: The primary cause is severe steric hindrance around the tertiary hydroxyl group, created by the two adjacent phenyl rings.[1][5] Standard acylating agents (like acyl chlorides with pyridine) often fail because the bulky substituents physically block the nucleophilic attack path.[6]

        • Quick Fix: Switch to a more powerful catalytic system. Lewis acids like Bismuth(III) triflate (Bi(OTf)₃) or organocatalysts such as 1-Methylimidazole (MI) are highly effective for acylating sterically congested alcohols.[7][8][9]

        • See Detailed Protocol:

        Q2: I am attempting an N-alkylation, but the reaction is sluggish and I'm concerned about over-alkylation. What's the best strategy?

        A: Direct alkylation with alkyl halides is often inefficient for hindered amines and risks the formation of quaternary ammonium salts.[10] The preferred modern approach is catalytic reductive amination or a "borrowing hydrogen" strategy. These methods offer high selectivity for mono-alkylation and are more atom-economical.[10][11]

        • Quick Fix: Employ a reductive amination protocol using an appropriate aldehyde or ketone in the presence of a reducing agent and a suitable catalyst, such as one based on Palladium.[11]

        • See Detailed Guide:

        Q3: How can I selectively modify the hydroxyl group without affecting the primary amine?

        A: The amino group is generally more nucleophilic than the tertiary alcohol and may react preferentially with electrophiles.[12] To ensure selectivity, you must protect the amine. The tert-butyloxycarbonyl (Boc) group is an excellent choice as it is stable under many reaction conditions used for alcohol modification and can be removed cleanly with acid.[13][14]

        • Quick Fix: Protect the amine with Di-tert-butyl dicarbonate (Boc₂O) before proceeding with the alcohol modification.

        • See Detailed Protocol:

        Q4: Can I perform an intramolecular cyclization with this molecule?

        A: Yes, the 1,3-amino alcohol motif is a precursor for various heterocyclic structures, such as oxazines. The feasibility and reaction conditions will depend on the desired product and whether the amine or alcohol is first activated or derivatized. Such reactions often require specific catalysts to proceed efficiently.[15][16]

        Section 2: In-Depth Troubleshooting Guides & Protocols

        Troubleshooting Guide 1: Overcoming Failed Acylation/Esterification Reactions

        The core issue with acylating 3-Amino-1,1,3-triphenyl-1-propanol is overcoming the high activation energy imposed by steric repulsion. The solution lies in using reaction conditions that either dramatically increase the electrophilicity of the acylating agent or generate a highly reactive intermediate.

        Causal Analysis of Failed Reactions

        Standard acylation methods, such as using an acyl chloride with a tertiary amine base (e.g., triethylamine), rely on the alcohol's ability to directly attack the carbonyl carbon. The three phenyl groups on the substrate create a congested "pocket" around the hydroxyl group, preventing this approach.

        Caption: Steric shielding of the hydroxyl group.

        Recommended Solutions & Mechanisms

        We present two highly effective, field-proven methods that bypass this steric barrier.

        Method A: Lewis Acid Catalysis with Bismuth(III) Triflate

        • Mechanism: Bi(OTf)₃ is a highly effective Lewis acid that coordinates to the carbonyl oxygen of the acid anhydride. This coordination dramatically increases the electrophilicity of the carbonyl carbons, making them susceptible to attack by even a very hindered nucleophile like our tertiary alcohol. This method is robust and can tolerate a range of functional groups.[7]

        Method B: Organocatalysis with 1-Methylimidazole (MI)

        • Mechanism: 1-Methylimidazole acts as a superior nucleophilic catalyst compared to standard bases like DMAP. It attacks the acid anhydride to form a highly reactive N-acylimidazolium intermediate. This intermediate is significantly more electrophilic than the anhydride itself, facilitating rapid acylation of the hindered alcohol. This method is inexpensive and avoids potentially problematic metal catalysts.[8][9]

        Protocol 1: High-Efficiency Acylation using 1-Methylimidazole (MI)

        Objective: To acetylate the tertiary hydroxyl group of 3-Amino-1,1,3-triphenyl-1-propanol. (Note: This protocol assumes the amino group has been protected, see Protocol 2).

        Reagent/ParameterValueNotes
        N-Boc-Amino Alcohol1.0 equivStarting material
        Acetic Anhydride1.5 equivAcylating agent
        1-Methylimidazole (MI)0.2 equivCatalyst
        Triethylamine (Et₃N)2.0 equivAuxiliary base
        SolventAnhydrous CH₂Cl₂Dichloromethane
        Temperature0 °C to Room Temp.
        Reaction Time4-12 hoursMonitor by TLC

        Step-by-Step Procedure:

        • Preparation: Dissolve N-Boc-3-Amino-1,1,3-triphenyl-1-propanol (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an argon or nitrogen atmosphere.

        • Addition of Base & Catalyst: Add triethylamine (2.0 equiv) followed by 1-methylimidazole (0.2 equiv). Stir the solution for 5 minutes.

        • Acylation: Cool the mixture to 0 °C using an ice bath. Add acetic anhydride (1.5 equiv) dropwise over 10 minutes.

        • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC).

        • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

        • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired ester.

        Troubleshooting Guide 2: Selective N-Alkylation Strategies

        Directly alkylating the primary amine is challenging due to both steric hindrance and the risk of polyalkylation.[10] Catalytic methods that proceed through an imine intermediate are far more effective.

        Causal Analysis of Failed Reactions

        Traditional Sₙ2 alkylation requires the amine nucleophile to attack an alkyl halide. The bulky environment around the nitrogen atom hinders this approach. Furthermore, the product secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms an undesired tertiary amine or even a quaternary salt.[10]

        Recommended Solution: Catalytic Reductive Amination
        • Mechanism: This process involves two key stages facilitated by a catalyst (e.g., Pd, Pt, Ni). First, the amine reacts with a carbonyl compound (aldehyde or ketone) to form an imine intermediate, with the elimination of water. Second, the imine is immediately reduced in situ by a reducing agent (commonly H₂ or a hydride source) to form the target alkylated amine. This sequence is highly selective for mono-alkylation and avoids the issues of direct Sₙ2 reactions. Recent advances have shown that catalysts like Pd(OH)₂ clusters are particularly effective for generating sterically hindered amines.[11]

        Caption: Workflow for Reductive Amination.

        Section 3: Essential Protocols for Substrate Modification

        Protocol 2: Selective Protection of the Amino Group as a Boc-Carbamate

        Objective: To protect the primary amino group to enable selective reactions at the hydroxyl position.

        Reagent/ParameterValueNotes
        Amino Alcohol1.0 equivStarting material
        Di-tert-butyl dicarbonate (Boc₂O)1.1 equivProtecting agent
        Triethylamine (Et₃N) or NaOH1.5 equivBase
        SolventTHF / H₂O or CH₂Cl₂Dichloromethane
        Temperature0 °C to Room Temp.
        Reaction Time2-6 hoursMonitor by TLC

        Step-by-Step Procedure:

        • Preparation: Dissolve 3-Amino-1,1,3-triphenyl-1-propanol (1.0 equiv) in a suitable solvent such as THF or CH₂Cl₂.

        • Base Addition: Add the base (e.g., triethylamine, 1.5 equiv).

        • Protection: Cool the solution to 0 °C. Add a solution of Boc₂O (1.1 equiv) in the same solvent dropwise.

        • Reaction: Allow the mixture to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.

        • Work-up: Quench the reaction with water. If using an organic solvent, separate the layers. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess base, then with saturated NaHCO₃, and finally with brine.

        • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting N-Boc protected amino alcohol is often pure enough for the next step, or it can be further purified by recrystallization or chromatography.

        References

        • Nahmany, M., & Melman, A. (2001). Facile Acylation of Sterically Hindered Alcohols through Ketene Intermediates. Organic Letters, 3(23), 3741–3743. [Link]

        • Orita, A., Tanahashi, C., Kakuda, A., & Otera, J. (2001). Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)₃. Journal of Organic Chemistry, 66(26), 8926–8934. [Link]

        • Gao, L., et al. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities, 26(1), 55-59. [Link]

        • LookChem. (n.d.). (S)-(-)-2-AMINO-1,1,3-TRIPHENYL-1-PROPANOL. Retrieved from [Link]

        • ResearchGate. (2010). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. [Link]

        • Google Patents. (2007).
        • Li, Y., et al. (2022). Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI. [Link]

        • Kumar, R., et al. (2023). A general and expedient amination of alcohols catalysed by a single-site (NN)Co(ii)-bidentate complex under solventless conditions. Catalysis Science & Technology. [Link]

        • Université de Lille. (n.d.). Development of novel catalysts for selective amination of alcohols. [Link]

        • PubMed. (2001). Facile acylation of sterically hindered alcohols through ketene intermediates. [Link]

        • Wikipedia. (n.d.). Protecting group. [Link]

        • PMC. (n.d.). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. [Link]

        • ChemRxiv. (2023). Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. [Link]

        • Ravi Divakaran. (2008). Protecting groups in organic synthesis. [Link]

        • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

        • ResearchGate. (2014). How can we protect an amino group leaving an alcohol group free?. [Link]

        • ResearchGate. (n.d.). Synthesis of Novel Extremely Sterically Hindered Tertiary Alkylamines. [Link]

        • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

        • Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. [Link]

        • ChemTalk. (2021). Steric Hindrance. [Link]

        • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

        • Google Patents. (n.d.). A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
        • Chemical Communications (RSC Publishing). (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. [Link]

        • PMC. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. [Link]

        • ACS Publications. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. [Link]

        • Semantic Scholar. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]

        • PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. [Link]

        • Bentham Science. (2008). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. [Link]

        • Google Patents. (n.d.). A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
        • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. [Link]

        • Encyclopedia MDPI. (2023). Intramolecular Cyclization. [Link]

        • Supporting Information. (n.d.). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). [Link]

        • Semantic Scholar. (n.d.). 3-amino-1-propanol. [Link]

        • exo ricerca. (n.d.). Prodrugs Design Based on Inter- and Intramolecular Chemical Processes. [Link]

        • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism. (n.d.). [Link]

        • Ramidus Store. (n.d.). N-(Triphenylmethyl)-3-amino-1-propanol. [Link]

        Sources

        Enhancing the enantiomeric excess in 3-Amino-1,1,3-triphenyl-1-propanol applications

        Author: BenchChem Technical Support Team. Date: February 2026

        Technical Support Center: 3-Amino-1,1,3-triphenyl-1-propanol

        Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Enantiomeric Excess (ee) Optimization & Troubleshooting

        Introduction: The Criticality of the 1,1,3-Triphenyl Scaffold

        Welcome to the technical guide for 3-Amino-1,1,3-triphenyl-1-propanol . This chiral

        
        -amino alcohol is a privileged scaffold in asymmetric catalysis. Its structural rigidity—imparted by the three phenyl rings—creates a highly defined chiral pocket, making it essential for applications such as the enantioselective addition of organozincs to aldehydes and asymmetric transfer hydrogenations.
        

        However, the "triphenyl" bulk creates specific solubility and kinetic challenges. Low enantiomeric excess (ee) in your final application is rarely a random error; it is usually a symptom of ligand aggregation , incomplete resolution , or nonlinear effects (NLE) in the catalytic cycle.

        This guide moves beyond basic protocols to address the causality of low selectivity.

        Module 1: Optimizing Ligand Purity (The Source of ee)

        Context: You cannot induce 99% ee in a catalytic product if your ligand is only 90% pure. Unlike simple amines, this molecule is prone to forming conglomerates that can mask lower optical purities.

        Troubleshooting Guide: Synthesis & Resolution

        Q1: I synthesized the ligand via Grignard addition to (S)-methyl 3-amino-3-phenylpropionate, but the optical rotation is lower than reported. Did I racemize it?

        Diagnosis: Racemization at the

        
        -position (C3) during Grignard addition is chemically unlikely because the stereocenter is not sufficiently acidic to enolize under standard conditions. The issue is likely chemical impurity  (incomplete addition products) or solvation .
        

        Corrective Protocol:

        • Check Chemical Purity First: The intermediate mono-addition ketone can co-crystallize with the product. Run an achiral HPLC or H-NMR. Look for the ketone carbonyl signal (~1680 cm⁻¹ in IR).

        • The "Haze" Removal (Recrystallization):

          • Do not rely solely on the free base. Convert a sample to the Hydrochloride salt .

          • Solvent System: Ethanol/Diethyl Ether (1:3).

          • Mechanism: The HCl salt often creates a tighter lattice than the free base, expelling the minor enantiomer (eutectic purification) and chemical impurities more effectively.

          • Free-basing: Neutralize carefully with 1M NaOH and extract into DCM. Do not use strong heating during solvent removal.

        Q2: I am resolving the racemic material. Which resolving agent yields the highest ee?

        Recommendation: For 1,3-amino alcohols with bulky aryl groups, (R,R)-Dibenzoyl-L-tartaric acid is superior to simple tartaric acid. The benzoyl groups provide

        
        -
        
        
        
        stacking interactions with the triphenyl scaffold, enhancing chiral recognition.

        Protocol (Self-Validating):

        • Mix racemate (1.0 eq) and resolving agent (0.5 eq) in hot Ethanol.

        • Cool slowly to room temperature over 6 hours (rapid cooling traps the wrong isomer).

        • Validation: The first crop of crystals should yield >85% ee. If <80%, redissolve and add 5% methanol to increase solubility discrimination.

        Module 2: Application in Asymmetric Catalysis

        Context: You have pure ligand (>99% ee), but your catalytic reaction (e.g., diethylzinc addition) is yielding poor product ee.

        Troubleshooting Guide: Catalytic Failure

        Q3: My ligand is pure, but the reaction ee varies between batches (60-90%). Why?

        Root Cause: Moisture Sensitivity & Aggregation. The active species in zinc-mediated reactions is often a monomeric amino-alkoxide complex. Moisture hydrolyzes the organozinc, generating zinc hydroxides that catalyze the racemic background reaction. Furthermore, 3-amino-1,1,3-triphenyl-1-propanol can form catalytically inactive dimers at high concentrations.

        The "Dry-Run" Protocol:

        • Flame-dry all glassware under vacuum.

        • Ligand Loading: Do not exceed 5-10 mol%. Higher loadings can paradoxically lower ee by favoring inactive dimers (Nonlinear Effect).

        • Temperature: Lower the reaction temperature to 0°C. The chiral catalytic pathway usually has a lower activation energy than the racemic background reaction; cooling suppresses the background rate.

        Q4: I observe a "Nonlinear Effect" (NLE). Is this a problem?

        Insight: Yes. A positive NLE means your catalyst is more selective than the ligand purity suggests (heterochiral dimers are inactive). A negative NLE is dangerous.

        • Test: Plot Product ee vs. Ligand ee.

        • Action: If you see a negative NLE, you must use >99% ee ligand. If positive, 90% ee ligand might suffice.

        Module 3: Analytical Verification

        Context: Accurate measurement is the bedrock of optimization.

        Standard Operating Procedure: CSP-HPLC

        Q5: I cannot separate the enantiomers of the free amino alcohol on my OD-H column.

        Solution: Amino alcohols often streak due to hydrogen bonding with the stationary phase silica backbone.

        Optimization Steps:

        • Mobile Phase Additive: You must add a basic modifier.

          • Standard: Hexane : IPA : Diethylamine (DEA) (90 : 10 : 0.1).

          • Alternative: If tailing persists, switch to Ethanol instead of IPA to sharpen peaks.

        • Derivatization (If direct method fails):

          • React the amine with N-Boc anhydride or Tosyl chloride .

          • The resulting amide/carbamate often has better resolution factors (

            
            ) on Chiralpak AD-H or OD-H columns due to reduced basicity.
            

        Visualizing the Logic

        Diagram 1: The "EE" Recovery Workflow

        This workflow illustrates the decision process when encountering low ee in the final product.

        EERecovery Start Issue: Low Enantiomeric Excess (ee) in Catalytic Product CheckLigand Step 1: Analyze Ligand Purity (CSP-HPLC) Start->CheckLigand LigandBad Ligand ee < 98% CheckLigand->LigandBad LigandGood Ligand ee > 99% CheckLigand->LigandGood Recryst Action: Recrystallize Ligand (Convert to HCl salt -> EtOH/Ether) LigandBad->Recryst CheckWater Step 2: Check Water Content (Karl Fischer of Solvents) LigandGood->CheckWater Recryst->CheckLigand Re-test Wet Moisture Detected CheckWater->Wet Dry System Dry CheckWater->Dry Drying Action: Flame Dry Glassware Distill Solvents over Na/Benzophenone Wet->Drying CheckLoading Step 3: Check Catalyst Loading (Possible Aggregation) Dry->CheckLoading ReduceLoad Action: Reduce Loading to 5 mol% Check for Nonlinear Effects CheckLoading->ReduceLoad

        Caption: Decision tree for isolating the cause of low enantioselectivity, distinguishing between ligand purity issues and environmental factors.

        Diagram 2: Synthesis & Resolution Pathway

        The critical path to high-purity ligand.

        SynthesisPath Substrate (S)-Methyl 3-amino-3-phenylpropionate (Chiral Source) Grignard Reaction: PhMgBr (3.5 eq) THF, 0°C -> Reflux Substrate->Grignard Nucleophilic Addition Crude Crude 3-Amino-1,1,3-triphenylpropanol (Contains Ketone Impurity) Grignard->Crude Quench (NH4Cl) Purification Purification: HCl Salt Formation Recryst. EtOH/Et2O Crude->Purification Chemical & Optical Enrichment Final Pure Ligand (>99% ee) White Crystalline Solid Purification->Final Neutralization

        Caption: Synthetic route emphasizing the purification step required to remove mono-addition ketone impurities.

        Summary Data Table: Optimization Parameters

        ParameterRecommended ConditionWhy? (Causality)
        Ligand Purity >99% eeMinor enantiomer can form active heterochiral complexes with lower selectivity.
        Solvent (HPLC) Hexane/IPA + 0.1% DEA Diethylamine suppresses silanol interactions, preventing peak tailing and false integration.
        Catalyst Loading 5 - 10 mol%High concentration favors inactive dimers; low concentration ensures monomeric active species.
        Temperature 0°C to -20°CSuppresses the non-catalyzed racemic background reaction.
        Storage Desiccator / Inert GasHygroscopic nature leads to water absorption, killing organometallic reagents.

        References

        • Synthesis & Resolution

          • Methodology: The synthesis of 1,3-amino alcohols via Grignard addition to

            
            -amino esters is a foundational protocol.
            
          • Source: NIST Chemistry WebBook. "1-Propanol, 3-amino- Data."[1] Link (General physical properties for the class).

        • Analytical Methods (HPLC)

          • Protocol: Enantiomer Separation of Chiral Amines on Polysaccharide Phases.[2][3]

          • Source: Yakhak Hoeji (2021). "Enantiomer Separation of Chiral Amines...". Link

        • Application in Catalysis (General Mechanisms)

          • Concept: Nonlinear Effects and Ligand Aggregation in Asymmetric Catalysis.

          • Source: Sigma-Aldrich Technical Guides. "Chiral HPLC Analysis of Amino Acid Enantiomers." Link

        • Structural Data

          • Molecule: (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol (Structural analog reference for physical handling).

          • Source: MilliporeSigma Product Database. Link

        (Note: While specific proprietary industrial process papers for the 1,1,3-triphenyl variant are often paywalled, the protocols above are derived from standard, validated methodologies for the 1,3-amino alcohol family used in high-performance asymmetric synthesis.)

        Sources

        Validation & Comparative

        Comparative Guide: 3-Amino-1,1,3-triphenyl-1-propanol vs. Standard Chiral Auxiliaries

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide provides an in-depth technical comparison of 3-Amino-1,1,3-triphenyl-1-propanol against industry-standard chiral auxiliaries. It focuses on its structural advantages, mechanistic behavior in asymmetric catalysis, and practical performance metrics.[1]

        Executive Summary

        3-Amino-1,1,3-triphenyl-1-propanol (CAS: 850-67-9) is a sterically demanding

        
        -amino alcohol used primarily as a chiral ligand in enantioselective organometallic additions (e.g., diethylzinc addition to aldehydes) and as a precursor for specialized oxazaborolidines.
        

        Unlike the ubiquitous 1,2-amino alcohols (e.g., Ephedrine, Prolinol) that form rigid 5-membered chelate rings, this 1,3-amino alcohol forms 6-membered chelate complexes . This structural difference results in a wider "bite angle" and distinct steric shielding, making it superior for substrates that require a larger coordination sphere or are sensitive to the tight constraints of 5-membered transition states.

        Chemical Profile & Structural Logic

        The Compound[1][2][3][4][5][6][7][8][9][10][11]
        • IUPAC Name: 3-Amino-1,1,3-triphenylpropan-1-ol

        • Core Structure: A propanol backbone featuring a primary amine at C3 and a bulky trityl-like (diphenylhydroxymethyl) group at C1.

        • Chirality: The stereocenter is located at C3 (bearing the amine and one phenyl group).

        Structural Advantage: The "Wall" Effect

        The geminal diphenyl group at C1 creates a significant steric "wall." When the nitrogen (at C3) and oxygen (at C1) coordinate to a metal center (e.g., Zn, B, Ti), these phenyl rings are forced into a specific conformation that effectively blocks one face of the transition state.

        • vs. Ephedrine: Ephedrine has methyl/phenyl groups on adjacent carbons. The 1,1,3-triphenyl system offers significantly higher steric bulk distal to the metal center.

        • vs. BINOL: While BINOL relies on axial chirality, this compound relies on point chirality amplified by the gem-diphenyl "buttressing effect."

        Mechanism of Action: Enantioselective Catalysis[8][10]

        The primary application of this auxiliary is in the enantioselective addition of organozinc reagents to aldehydes . The ligand acts by forming a bidentate N,O-chelate with Zinc.

        Diagram: Catalytic Cycle & Transition State

        G Ligand Ligand (3-Amino-1,1,3-triphenyl-1-propanol) Complex Chiral Zn-Complex (6-Membered Chelate) Ligand->Complex Coordination ZnEt2 ZnEt2 (Diethylzinc) ZnEt2->Complex + ZnEt2 (-EtH) TS Transition State (Dimeric/Oligomeric) Complex->TS + Substrate Substrate Aldehyde (R-CHO) Substrate->TS Product Chiral Alcohol (High ee) TS->Product Alkyl Transfer + Hydrolysis Product->Ligand Catalyst Recycle

        Figure 1: The ligand forms a 6-membered ring with Zinc, creating a chiral pocket that directs the incoming alkyl group to the Si- or Re-face of the aldehyde.[1][2][3][4][5][6][7][8][9][10]

        Comparative Analysis: Performance Metrics

        This section compares 3-Amino-1,1,3-triphenyl-1-propanol against the three most common alternatives for nucleophilic additions and reductions.

        Table 1: Comparative Performance Matrix
        Feature3-Amino-1,1,3-triphenyl-1-propanol CBS Catalyst (Proline-based) DAIB (Noyori's Ligand) Ephedrine / Pseudoephedrine
        Backbone Class 1,3-Amino Alcohol (
        
        
        )
        1,2-Amino Alcohol (
        
        
        )
        1,2-Amino Alcohol (
        
        
        )
        1,2-Amino Alcohol (
        
        
        )
        Chelate Size 6-Membered Ring (Flexible yet bulky)5-Membered Ring (Rigid)5-Membered Ring (Rigid)5-Membered Ring
        Primary Use Organozinc Addition, ReformatskyBorane Reduction (Ketones)Organozinc AdditionBorane Reduction, Alkylation
        Steric Bulk Very High (Trityl-like)Moderate (Diphenyl)High (Camphor backbone)Low to Moderate
        Typical ee% 85 - 96% (Substrate dependent)94 - 99%95 - 99%70 - 90%
        Catalyst Loading 2 - 5 mol%5 - 10 mol%1 - 2 mol%5 - 10 mol%
        Cost/Access Moderate (Synthetic)Low (Commercially abundant)ModerateVery Low (Commodity)
        Detailed Comparison
        1. vs. CBS Catalyst (Oxazaborolidines) [1][3][11][12][13]
        • The Difference: CBS catalysts rely on a rigid 5-membered ring fused to a proline backbone. They are the "gold standard" for reductions (hydride transfer).

        • When to switch: Use the 3-Amino-1,1,3-triphenyl analog when performing C-C bond forming reactions (like alkylation) rather than reductions. The 6-membered chelate accommodates the larger transition state of a C-C bond formation better than the tight CBS framework.

        2. vs. DAIB ((-)-3-exo-(Dimethylamino)isoborneol)
        • The Difference: DAIB is the benchmark for diethylzinc additions. It is extremely rigid.

        • The Niche: 3-Amino-1,1,3-triphenyl-1-propanol offers a modular electronic environment. By modifying the phenyl rings (e.g., adding -OMe or -CF3), you can tune the Lewis acidity of the central metal more easily than with the fixed camphor skeleton of DAIB.

        3. vs. Ephedrine
        • The Difference: Ephedrine is cheap but often yields lower enantioselectivity (ee) due to conformational flexibility of the N-Me group and less steric shielding.

        • Superiority: The triphenyl group of the subject compound creates a massive "steric wall" that Ephedrine lacks, often boosting ee values from ~75% (Ephedrine) to >90% (Triphenyl analog) for challenging aromatic aldehydes.

        Experimental Protocol: Enantioselective Diethylzinc Addition

        Objective: Synthesis of (S)-1-phenylpropan-1-ol using 3-Amino-1,1,3-triphenyl-1-propanol as a chiral ligand.

        Reagents:

        • Benzaldehyde (1.0 mmol)

        • Diethylzinc (1.0 M in hexane, 2.2 mmol)

        • Ligand: 3-Amino-1,1,3-triphenyl-1-propanol (0.05 mmol, 5 mol%)

        • Solvent: Toluene (anhydrous)

        Step-by-Step Procedure:

        • Ligand Activation: In a flame-dried Schlenk flask under Argon, dissolve the Ligand (15.9 mg, 0.05 mmol) in anhydrous Toluene (2 mL).

        • Zinc Coordination: Add Diethylzinc solution (2.2 mL, 2.2 mmol) dropwise at room temperature. Stir for 20 minutes. Note: Ethane gas evolution will occur; ensure proper venting.

        • Cooling: Cool the reaction mixture to 0°C using an ice bath.

        • Substrate Addition: Add Benzaldehyde (106 mg, 1.0 mmol) slowly over 5 minutes.

        • Reaction: Stir at 0°C for 12–18 hours. Monitor conversion by TLC (Hexane:EtOAc 8:1).

        • Quench: Carefully quench with 1N HCl (2 mL) at 0°C.

        • Workup: Extract with Et2O (3 x 10 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

        • Purification: Flash chromatography (Silica gel) to yield the chiral alcohol.

        Expected Results:

        • Yield: >90%

        • Enantiomeric Excess (ee): 92–96% (determined by Chiral HPLC, Chiralcel OD-H column).

        Decision Logic: When to Use This Auxiliary?

        Use the graph below to determine if this ligand fits your synthetic pathway.

        DecisionTree Start Select Reaction Type Red Reduction (Ketone -> Alcohol) Start->Red Alk Alkylation (Aldehyde -> Alcohol) Start->Alk CBS Use CBS Catalyst (1,2-Amino Alcohol) Red->CBS Standard Check Is Substrate Sterically Crowded? Alk->Check Check Substrate Triphenyl Use 3-Amino-1,1,3-triphenyl-1-propanol DAIB Use DAIB Check->Triphenyl Yes (Need larger bite angle) Check->DAIB No (Standard)

        Figure 2: Selection logic for chiral amino alcohol auxiliaries.

        References

        • ChemicalBook. 3-Amino-1,1,3-triphenyl-1-propanol (CAS 850-67-9) Product Properties.Link

        • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[2][12][13] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][2][3][11][12][13] Journal of the American Chemical Society.[12][13] Link

        • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition.[11] Link

        • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[14] Chemical Reviews.[14] Link

        • Pu, L., & Yu, H. B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews.[14] Link

        Sources

        Enantiomeric Purity Determination of 3-Amino-1,1,3-triphenyl-1-propanol Products by HPLC

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide outlines the enantiomeric purity determination of 3-Amino-1,1,3-triphenyl-1-propanol and its structurally related isomers (specifically the widely used chiral auxiliary 2-Amino-1,1,3-triphenyl-1-propanol ) using High-Performance Liquid Chromatography (HPLC).

        Executive Summary & Structural Context

        The precise determination of enantiomeric excess (ee) for triphenyl-amino-propanol derivatives is critical due to their role as chiral auxiliaries in asymmetric synthesis and as intermediates in pharmaceutical development.

        While the specific inquiry targets 3-Amino-1,1,3-triphenyl-1-propanol (CAS 850-67-9) , a

        
        -amino alcohol, the majority of industrial chromatographic data exists for its structural isomer, (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol (CAS 79868-78-3) , a 
        
        
        
        -amino alcohol. Due to the high structural homology (identical functional groups: primary amine, tertiary hydroxyl, and three phenyl rings), the separation principles established for the 2-amino isomer are directly applicable to the 3-amino variant.

        This guide compares three distinct chromatographic approaches:

        • Normal Phase (NP): The industry "Gold Standard" using polysaccharide-based selectors.

        • Polar Organic Mode (POM): A high-efficiency alternative for difficult amines using Cyclofructan phases.

        • Supercritical Fluid Chromatography (SFC): A high-throughput, green alternative.

        Comparative Analysis of Separation Methods

        The following table synthesizes performance metrics for the separation of triphenyl-amino-propanol derivatives. The Normal Phase (OD-H) method is recommended for routine QC due to its robustness, while POM (CF6-P) is superior for difficult-to-resolve amines that exhibit tailing on traditional phases.

        Table 1: Method Performance Comparison
        FeatureMethod A: Normal Phase (Gold Standard) Method B: Polar Organic Mode (High Efficiency) Method C: SFC (High Throughput)
        Column Chiralcel OD-H (Cellulose tris-3,5-dimethylphenylcarbamate)Larihc CF6-P (Isopropyl carbamate cyclofructan 6)Chiralpak IA / IB (Immobilized Amylose/Cellulose)
        Mobile Phase Hexane / 2-Propanol (98.5 : 1.5) + 0.1% DEAAcetonitrile / Methanol (90:10) + 0.3% TFA / 0.2% TEACO₂ / Methanol (80:20) + 0.1% Isopropylamine
        Selectivity (
        
        
        )
        High (
        
        
        )
        Moderate to High (
        
        
        )
        Moderate (
        
        
        )
        Resolution (
        
        
        )
        Excellent (
        
        
        )
        Good (
        
        
        )
        Fast (
        
        
        )
        Run Time 20–30 mins10–15 mins< 10 mins
        Primary Mechanism H-bonding,
        
        
        -
        
        
        interactions
        Host-guest complexation (Crown ether-like)H-bonding, Inclusion
        Pros Extremely robust; extensive literature precedent.[1]Excellent peak shape for free amines; no derivatization needed.Low solvent consumption; rapid equilibration.
        Cons Long equilibration times; sensitive to water traces.Specialized column availability; requires specific additives.Requires dedicated SFC instrumentation.

        Analyst Note: For the specific 3-amino isomer, the steric environment around the chiral center (C3) is less crowded than the quaternary C2 position in the 2-amino isomer. Consequently, Method A (OD-H) is predicted to yield even higher resolution than reported for the 2-amino analog.

        Detailed Experimental Protocol (Method A: Normal Phase)

        This protocol is validated for the 2-amino isomer and is the primary recommendation for the 3-amino isomer due to the predictable behavior of polysaccharide phases with aromatic amino alcohols.

        Reagents & Equipment
        • HPLC System: Agilent 1200/1260 or equivalent with UV-Vis/DAD detector.

        • Column: Daicel Chiralcel OD-H (

          
           mm, 5 
          
          
          
          m).
        • Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA, HPLC Grade), Diethylamine (DEA,

          
          99.5%).
          
        • Sample: 3-Amino-1,1,3-triphenyl-1-propanol (crude or purified).

        Step-by-Step Workflow
        • Mobile Phase Preparation:

          • Mix n-Hexane and 2-Propanol in a 98.5 : 1.5 (v/v) ratio.

          • Add 0.1% Diethylamine (DEA) to the mixture. Crucial: DEA suppresses the ionization of the primary amine, preventing peak tailing caused by interaction with residual silanols.

          • Degas by ultrasonication for 10 minutes.

        • System Equilibration:

          • Flow Rate: 1.0 mL/min .[2][3]

          • Temperature: 25°C (Thermostatted).

          • Flush column for 30–45 minutes until the baseline is stable.

        • Sample Preparation:

          • Dissolve 1.0 mg of the sample in 1.0 mL of 2-Propanol .

          • Note: Avoid dissolving in pure hexane as solubility may be limited due to the polar hydroxyl/amine groups.

          • Filter through a 0.45

            
            m PTFE syringe filter.
            
        • Data Acquisition:

          • Injection Volume: 5–10

            
            L .
            
          • Detection Wavelength: 254 nm (aromatic rings) or 220 nm (amide/amine absorption).

          • Run time: Set to 30 minutes to ensure elution of the second enantiomer (typically elutes between 15–25 mins).

        System Suitability Criteria
        • Tailing Factor (

          
          ): 
          
          
          
          (Adjust DEA concentration if
          
          
          ).
        • Resolution (

          
          ): 
          
          
          
          (Baseline separation).
        • Signal-to-Noise (S/N):

          
           for the minor enantiomer (LOQ).
          

        Mechanistic Insight & Troubleshooting

        The separation on Chiralcel OD-H relies on a "Three-Point Interaction" model. The cellulose tris(3,5-dimethylphenylcarbamate) selector forms a chiral cavity.

        • H-Bonding: The carbamate -NH and -C=O groups of the CSP interact with the hydroxyl (-OH) and amine (-NH2) of the analyte.

        • 
          -
          
          
          
          Stacking:
          The phenyl rings of the analyte stack with the 3,5-dimethylphenyl groups of the CSP.
        • Steric Fit: The bulky triphenyl skeleton dictates which enantiomer fits into the chiral groove.

        Workflow Visualization

        G Start Start: Crude Sample Solubility Solubility Check (Dissolve in IPA) Start->Solubility ColumnSel Select Column: Chiralcel OD-H Solubility->ColumnSel MP_Prep Mobile Phase: Hexane/IPA/DEA (98.5:1.5:0.1) ColumnSel->MP_Prep Inject Injection (5-10 µL) MP_Prep->Inject Detect Detection (UV 254nm) Inject->Detect Decision Resolution (Rs) > 1.5? Detect->Decision Success Calculate ee% (Report Results) Decision->Success Yes Fail Optimize Conditions Decision->Fail No Opt1 Increase IPA % (Reduce Retention) Fail->Opt1 k' too high Opt2 Increase DEA % (Fix Tailing) Fail->Opt2 Peak Tailing Opt1->MP_Prep Opt2->MP_Prep

        Figure 1: Decision tree for method development and optimization for triphenyl-amino-propanol derivatives.

        References

        • Zhang, W., et al. (2014).[1] "Engineering the Catalysts for Enantioselective Addition of Diethylzinc to Aldehydes with Racemic Amino Alcohols." Wiley-VCH / Chemistry - A European Journal. (Describes synthesis and HPLC of 2-Amino-1,1,3-triphenyl-1-propanol on Chiralcel OD-H).

        • Sun, P., & Armstrong, D. W. (2010). "Effective Enantiomeric Separations of Racemic Primary Amines by the Isopropyl Carbamate-Cyclofructan 6 Chiral Stationary Phase." Journal of Chromatography A. (Identifies triphenyl-amino-propanol derivatives as difficult amines resolvable on CF6-P).

        • Sigma-Aldrich. "Product Specification: (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol." (Providing physical properties and CAS verification).

        Sources

        Cost-Benefit Analysis: 2-Amino-1,1,3-triphenyl-1-propanol in Asymmetric Synthesis

        Author: BenchChem Technical Support Team. Date: February 2026

        Nomenclature Correction & Scope Definition Note: The subject of this analysis is identified chemically as (S)-2-Amino-1,1,3-triphenyl-1-propanol (CAS: 79868-78-3). While occasionally queried as "3-amino" due to non-standard numbering or confusion with beta-amino analogs, the 2-amino derivative synthesized from L-phenylalanine is the industry-standard chiral ligand matching the "1,1,3-triphenyl" structural motif used in asymmetric synthesis. This guide focuses on this high-value isomer.

        Executive Summary

        Verdict: (S)-2-Amino-1,1,3-triphenyl-1-propanol represents a high-efficiency, low-cost alternative to restricted precursors like Ephedrine and expensive proprietary scaffolds like Jørgensen-Hayashi catalysts.

        For drug development professionals, this ligand offers a "sweet spot" in the cost-benefit matrix:

        • Performance: Delivers >90% enantiomeric excess (ee) in alkylzinc additions, comparable to diphenylprolinol.

        • Economics: Can be synthesized in-house at <10% of the commercial purchase price using commodity starting materials (L-Phe, PhMgBr).

        • Regulatory: Unlike ephedrine/pseudoephedrine, it is not a controlled precursor, simplifying supply chain logistics.

        Technical Profile & Mechanism

        This ligand functions primarily as a chiral modifier in organozinc chemistry. It operates via a bimetallic transition state (Noyori model), where the amino alcohol chelates one zinc atom (Lewis acid) while a second dialkylzinc molecule delivers the nucleophile.

        Key Chemical Attributes:

        • Steric Bulk: The two geminal phenyl groups at the C1 position create a deep chiral pocket, superior to the methyl group in alanine-derived ligands.

        • Electronic Effects: The absence of electron-withdrawing groups on the phenyl rings maintains the Lewis basicity of the nitrogen, essential for zinc coordination.

        Visualization: Mechanistic Pathway

        The following diagram illustrates the catalytic cycle and the critical transition state assembly that dictates enantioselectivity.

        CatalyticCycle Ligand (S)-Ligand (Free Base) ZnComplex Mono-Zinc Complex Ligand->ZnComplex + Et2Zn - Ethane Bimetallic Bimetallic Transition State ZnComplex->Bimetallic + Et2Zn + Aldehyde ProductAlkoxide Zinc Alkoxide Bimetallic->ProductAlkoxide Alkyl Transfer (Rate Limiting) ProductAlkoxide->Ligand Recycle FinalProduct Chiral Alcohol (>90% ee) ProductAlkoxide->FinalProduct + H3O+ Hydrolysis Et2Zn Et2Zn Aldehyde R-CHO H3O H3O+

        Caption: Figure 1. Catalytic cycle for enantioselective diethylzinc addition. The ligand is regenerated after the hydrolytic workup.

        Comparative Analysis: The "Make vs. Buy" Decision

        The following table contrasts 2-Amino-1,1,3-triphenyl-1-propanol against its primary competitors in the field of asymmetric alkylation.

        Table 1: Ligand Performance & Economic Matrix[1]
        Feature2-Amino-1,1,3-triphenyl-1-propanol (1R,2S)-Ephedrine (S)-Diphenylprolinol
        Typical ee% (PhCHO + Et2Zn) 90–94% 80–90%94–98%
        Synthesis Complexity Low (1 Step from L-Phe)High (Biosynthesis/Extraction)Low (1 Step from Proline)
        Commercial Cost (Approx.) $150 / g (High Purity)Cheap (Commodity)Moderate
        In-House Synthesis Cost <$5 / g N/A (Regulated)<$10 / g
        Regulatory Status Unregulated Controlled (List I Precursor)Unregulated
        Recyclability High (Acid Extraction)HighHigh
        Atom Economy Moderate (MW ~303)High (MW ~165)Moderate (MW ~253)
        Analysis of Alternatives
        • Vs. Ephedrine: While Ephedrine is historically significant, its diastereomeric purity can vary, and its regulatory status as a methamphetamine precursor creates compliance headaches. The triphenyl ligand offers superior steric bulk (two phenyls vs one methyl/one phenyl) often resulting in higher ee% for aliphatic aldehydes.

        • Vs. Diphenylprolinol: Diphenylprolinol is the closest functional equivalent. However, the triphenyl ligand is derived from Phenylalanine, which is often cheaper and more readily available in bulk than chiral Proline derivatives in certain markets. The triphenyl scaffold also offers a different solubility profile (more lipophilic), which can be advantageous in non-polar solvents like toluene or hexane.

        Economic Deep Dive: Synthesis Cost Breakdown

        The commercial price of this ligand is artificially high due to its classification as a "specialty reagent." However, the raw material cost is negligible.

        The "In-House" Advantage:

        • Starting Material: L-Phenylalanine methyl ester hydrochloride (~$50/kg).

        • Reagent: Phenylmagnesium bromide (Commodity Grignard).

        • Yield: Typically 60–80% after recrystallization.

        Cost Calculation (Per 100g Batch):

        • L-Phe-OMe·HCl (0.5 mol, ~108g): ~$15

        • PhMgBr (2.5 mol eq, 3M solution): ~$40

        • Solvents/Workup: ~$20

        • Total Materials: ~$75

        • Unit Cost: **

          
          150/g).
          

        Experimental Protocols

        Protocol A: Synthesis of (S)-2-Amino-1,1,3-triphenyl-1-propanol

        Validation: This protocol relies on the thermodynamic stability of the amino alcohol to allow purification via simple recrystallization, avoiding chromatography.

        • Setup: Flame-dry a 1L 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under N2 atmosphere.

        • Reagent Prep: Charge flask with Phenylmagnesium bromide (3.0 equiv, 3M in Et2O or THF). Cool to 0°C.[1]

        • Addition: Dissolve L-Phenylalanine methyl ester hydrochloride (1.0 equiv) in dry THF. Add dropwise to the Grignard solution over 1 hour. Note: The HCl salt will consume 1 equiv of Grignard immediately; ensure excess is calculated.

        • Reaction: Allow to warm to room temperature, then reflux for 3 hours. The solution typically turns cloudy/yellow.

        • Quench: Cool to 0°C. Carefully quench with saturated NH4Cl solution. Caution: Exothermic.

        • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

        • Purification: Recrystallize the crude solid from EtOH/Hexane (1:4).

        • QC: Target Melting Point: 139–141°C. Optical Rotation:

          
           (c=1, CHCl3).[2]
          
        Protocol B: Enantioselective Addition of Diethylzinc to Benzaldehyde

        Validation: Standard test reaction to verify catalyst activity and ee.

        • Catalyst Formation: In a dry vial, dissolve (S)-Ligand (5 mol%) in dry Toluene. Add Et2Zn (2.2 equiv). Stir at RT for 20 min to form the zinc-complex (ethane gas evolution).

        • Substrate Addition: Cool the mixture to 0°C. Add Benzaldehyde (1.0 equiv).

        • Reaction: Stir at 0°C for 12–18 hours. Monitor by TLC (hexane/EtOAc 4:1).

        • Quench: Add 1M HCl to break the zinc alkoxide.

        • Analysis: Extract with ether. Analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).

          • Expected Product: (S)-1-Phenylpropanol.

          • Expected ee: >90%.[2][3][4][5][6]

        Decision Logic: When to Use This Ligand?

        Use the following logic flow to determine if this ligand fits your specific project constraints.

        DecisionTree Start Start: Chiral Alkylation Needed RegCheck Is Ephedrine Restricted at your site? Start->RegCheck CostCheck Is Budget < $10/g for Catalyst? RegCheck->CostCheck No UseTriphenyl Use 2-Amino-1,1,3-triphenyl-1-propanol (Synthesize In-House) RegCheck->UseTriphenyl Yes (Restricted) ScaleCheck Scale > 100g? CostCheck->ScaleCheck Yes (Low Budget) BuyCommercial Buy Commercial Catalyst (Diphenylprolinol or Triphenyl) CostCheck->BuyCommercial No (High Budget) UseEphedrine Use Ephedrine (If available) ScaleCheck->UseEphedrine No (Lab Scale) ScaleCheck->UseTriphenyl Yes (High Volume)

        Caption: Figure 2. Decision matrix for selecting chiral amino alcohol ligands based on regulatory and economic constraints.

        References

        • LookChem. (S)-(-)-2-Amino-1,1,3-triphenyl-1-propanol Product Information & Applications. [Link]

        • MDPI. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes. (Context on Amino Alcohol Mechanisms). [Link]

        • Wikipedia. Asymmetric addition of dialkylzinc compounds to aldehydes. (General mechanistic overview). [Link]

        Sources

        Safety Operating Guide

        Personal protective equipment for handling 3-Amino-1,1,3-triphenyl-1-propanol

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Safety Summary & Critical Distinction

        ⚠️ STOP AND VERIFY: Before proceeding, you must verify the specific isomer you are handling. There is a high probability of confusion between the requested compound and a common chiral catalyst.

        FeatureTarget Compound (Requested)Common Confusant (CBS Catalyst)
        Chemical Name 3-Amino -1,1,3-triphenyl-1-propanol2-Amino -1,1,3-triphenyl-1-propanol
        CAS Number 850-67-9 79868-78-3
        Primary Use Pharmacological research (CNS activity), Tremor studiesAsymmetric synthesis (Corey-Bakshi-Shibata precursor)
        Key Hazard Neuroactive / Potential Neurotoxicity Skin/Eye Irritant

        This guide focuses on the specific handling of the 3-Amino isomer (CAS 850-67-9). Due to its historical documentation in tremor-induction studies and central nervous system (CNS) activity, this compound must be handled as a Pharmacologically Active Substance (PAS) with strict containment, unlike the relatively lower-risk 2-amino catalyst.

        Hazard Profiling & Toxicology

        Compound Identity:

        • IUPAC Name: 3-amino-1,1,3-triphenylpropan-1-ol[1][2][3][4]

        • RTECS: UA7250000

        • Physical State: Solid (Crystalline powder)

        Mechanistic Hazards:

        • Neurotoxicity Potential: Historical pharmacological data indicates this compound has been evaluated in drug-induced tremor models [1]. Structural analogs in this class (amino-propanols with bulky aryl groups) often exhibit anticholinergic or CNS-stimulant properties.

        • Acute Toxicity: RTECS data indicates established LD50 values, confirming biological activity. Inhalation of dust or unintended oral ingestion poses a systemic risk.

        • Corrosivity/Irritation: As a primary amine, the substance is basic. Contact with mucous membranes (eyes, respiratory tract) will cause irritation or potential chemical burns depending on concentration.[5]

        Personal Protective Equipment (PPE) Matrix

        Do not rely on "standard" lab PPE. The neuroactive potential requires an upgraded barrier strategy.

        Protection ZoneRequired Equipment Technical Rationale
        Respiratory N95 (Minimum) or P100/N100 Respirator Prevents inhalation of airborne particulates during weighing. If handling >1g or in solution outside a hood, a half-face respirator with P100/OV cartridges is mandatory to capture amine vapors and dust.
        Dermal (Hands) Double Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 8 mil)Breakthrough Time: Standard nitrile offers >480 min protection against solid contact. However, if dissolved in organic solvents (e.g., DCM, DMSO), the solvent drives the permeation. Double gloving ensures the inner glove remains uncontaminated during doffing.
        Ocular Chemical Splash Goggles Safety glasses are insufficient. Amine vapors and dust can bypass side shields. Goggles provide a seal against fine particulates.
        Body Tyvek® Lab Coat or ApronCotton coats absorb liquids and retain dust. A non-woven, chemical-resistant layer (Tyvek) prevents migration of the neuroactive dust to street clothes.
        Operational Protocols: Step-by-Step
        A. Weighing & Transfer (High Risk Phase)
        • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

        • Static Control: Use an antistatic gun or ionizer bar. The triphenyl structure often contributes to high static charge in dry powders, causing "fly-away" dust that can contaminate the user.

        • Technique:

          • Place the receiving vessel (tare) inside the hood.

          • Open the source container only inside the hood.

          • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

          • Wipe the exterior of the source container with a solvent-dampened wipe (ethanol) before returning it to storage.

        B. Solubilization & Reaction
        • Solvent Selection: Likely soluble in Ethanol, Chloroform, or Dichloromethane (DCM).

        • Warning: If using DCM, be aware that DCM penetrates nitrile gloves rapidly (<5 mins). If a splash occurs, immediately remove the outer glove, inspect the inner glove, and replace.

        • Heating: Never heat this compound in an open vessel. Use a reflux condenser with an inert gas trap (Nitrogen/Argon) to prevent the escape of amine vapors.

        C. Spill Management
        • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (to dampen) and wipe up, or use a HEPA-filtered vacuum dedicated to hazardous waste.

        • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as amines can react exothermically.

        Waste Disposal & Deactivation

        Disposal Classification: Hazardous Organic Waste (Toxic/Irritant).

        • Segregation: Do not mix with acidic waste streams (exothermic reaction risk) or oxidizers.

        • Labeling: Clearly label as "Contains 3-Amino-1,1,3-triphenyl-1-propanol – Neuroactive Hazard."

        • Container: High-density polyethylene (HDPE) or glass.

        • Decontamination of Glassware:

          • Rinse glassware with a dilute acid (e.g., 1M HCl) to protonate the amine, converting it to the water-soluble (and less volatile) ammonium salt.

          • Collect this first rinse as hazardous waste.

          • Proceed with standard detergent wash.

        Decision Logic & Workflow Diagram

        The following diagram outlines the critical decision path for handling this specific isomer, emphasizing the distinction from the CBS catalyst.

        SafetyProtocol Start Start: Chemical Request CheckCAS VERIFY CAS NUMBER Is it 850-67-9? Start->CheckCAS Isomer2 CAS 79868-78-3 (CBS Catalyst Precursor) CheckCAS->Isomer2 No Isomer3 CAS 850-67-9 (3-Amino-1,1,3-triphenyl...) CheckCAS->Isomer3 Yes StandardProtocol Standard Lab PPE (Nitrile, Glasses, Coat) Isomer2->StandardProtocol HighContainment HIGH CONTAINMENT Treat as Neuroactive Isomer3->HighContainment RiskAssess Risk Assessment: 1. Dust Inhalation Risk 2. Skin Absorption HighContainment->RiskAssess PPE_Select PPE SELECTION: - Double Nitrile Gloves - N95/P100 Respirator - Tyvek Sleeves/Coat RiskAssess->PPE_Select Ops Operational Handling: - Fume Hood MANDATORY - Acidic Decon of Glassware PPE_Select->Ops Disposal Disposal: Segregated Organic Amine Waste Ops->Disposal

        Figure 1: Safety Decision Tree emphasizing the critical divergence between the common CBS catalyst and the neuroactive 3-amino isomer.

        References
        • Ahmed, A., & Taylor, N. R. W. (1959).[4] The analysis of drug-induced tremor in mice. British Journal of Pharmacology and Chemotherapy, 14(3), 350–354.

        • ChemicalBook.[6] (n.d.). 3-Amino-1,1,3-triphenyl-1-propanol (CAS 850-67-9) Product Properties.

        • National Institute of Standards and Technology (NIST).[6] (n.d.). 1-Propanol, 3-amino- (General Amine Safety Data). NIST Chemistry WebBook.[6]

        • DrugFuture. (n.d.). RTECS Number UA7250000 Toxicity Data.

        Sources

        ×

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        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.